molecular formula C8H10N2O3 B028023 5-Methoxy-2-methyl-4-nitroaniline CAS No. 106579-00-4

5-Methoxy-2-methyl-4-nitroaniline

Cat. No.: B028023
CAS No.: 106579-00-4
M. Wt: 182.18 g/mol
InChI Key: PEIGETRPPZVBHT-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-4-nitroaniline (CAS 106579-00-4) is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. This high-purity reagent is presented as a brown to orange solid with a melting point of 168-170 °C and should be stored in a cool, dark place under an inert atmosphere. This nitroaniline derivative is of significant interest in advanced materials research, particularly in the field of organic electronics. Its molecular structure, featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system, classifies it as a "push-pull" system. This architecture is highly valuable for studying intramolecular charge transfer, which is a fundamental property for developing nonlinear optical materials. Such materials are critical for applications in photodetectors, solar cells, laser technology, and optical communication devices. As a building block in organic synthesis, this compound serves as a key intermediate for constructing more complex molecules. Its properties make it suitable for exploration in dye chemistry, pharmaceutical intermediate development, and other specialized chemical syntheses. Handling Note : This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIGETRPPZVBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345219
Record name 5-Methoxy-2-methyl-4-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106579-00-4
Record name 5-Methoxy-2-methyl-4-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-methyl-4-nitroaniline
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Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline (CAS: 106579-00-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-methyl-4-nitroaniline (CAS number 106579-00-4), a substituted nitroaniline with potential applications in chemical synthesis and drug discovery. This document collates available physicochemical data, outlines a representative synthetic protocol, and discusses the potential biological activities based on the bioactivity of structurally related compounds. The information is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a multifaceted organic compound with the molecular formula C₈H₁₀N₂O₃.[1][2] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][3]

PropertyValueReference
CAS Number 106579-00-4[1]
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [3]
IUPAC Name This compound[3]
Synonyms 5-Amino-4-methyl-2-nitroanisole, 3-Amino-4-methyl-6-nitro anisole
Appearance Solid (form not specified)
Melting Point 168-170 °C
Boiling Point 377.3 °C at 760 mmHg (predicted)
Density 1.266 g/cm³ (predicted)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While complete, assigned raw spectra are not publicly available, references to spectral data from commercial sources exist.[3] The expected spectral features are outlined below.

Spectroscopy Data/Expected Features Source
¹H NMR Spectra available from Sigma-Aldrich.[3]
¹³C NMR Data may be available from commercial suppliers.[4]
Mass Spectrometry Molecular Ion (M⁺): m/z 182.[4]
Infrared (IR) Spectra available from Sigma-Aldrich. Expected peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), N=O (nitro), and C-O (ether) stretches.[3]

Synthesis

Representative Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of related nitroaniline compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Acetylation of 3-Methoxy-6-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-6-methylaniline in glacial acetic acid.

  • Add acetic anhydride to the solution and stir at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice-water to precipitate the N-(5-methoxy-2-methylphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide

  • To a cooled (0-5 °C) solution of N-(5-methoxy-2-methylphenyl)acetamide in concentrated sulfuric acid, slowly add fuming nitric acid dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Hydrolysis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

  • Suspend the N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it to precipitate the final product, this compound.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound Start 3-Methoxy-6-methylaniline Step1 Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate1 N-(5-methoxy-2-methylphenyl)acetamide Step1->Intermediate1 Step2 Nitration (Fuming Nitric Acid, Sulfuric Acid) Intermediate1->Step2 Intermediate2 N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 End This compound Step3->End

A representative three-step synthesis workflow for this compound.

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule—a substituted nitroaniline and a methoxy group—are found in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for drug discovery.

Potential Anticancer Activity

Nitroaromatic compounds, including nitroanilines, have been investigated for their anticancer properties. The nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules.

A study on a series of thiosemicarbazide derivatives, which are also nitrogen-containing aromatic compounds, showed cytotoxicity against melanoma cells.[7] Furthermore, the evaluation of other anticancer drugs against various human tumor cell lines is often conducted using in vitro cell-based assays like the MTT assay.[8] It is plausible that this compound could be screened for anticancer activity against a panel of cancer cell lines, such as those from breast, lung, or liver cancer.

Potential Antimicrobial Activity

Substituted anilines and nitroaromatic compounds have a long history of use as antimicrobial agents. A study on 2-methyl-5-nitroaniline derivatives demonstrated their in vitro antimicrobial activity against a range of bacteria.[9] The mechanism of action of nitroaromatic antimicrobials often involves the reduction of the nitro group to generate radical species that are toxic to microbial cells.

Role of Methoxy and Nitro Groups in Drug Design

The methoxy and nitro functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The methoxy group can alter a compound's solubility, lipophilicity, and metabolic stability, and can also participate in hydrogen bonding with biological targets. The nitro group, as mentioned, can be a pharmacophore for anticancer and antimicrobial activity through its bioreductive activation.

Proposed Biological Screening Workflow

G cluster_screening Proposed Biological Screening Workflow Compound This compound Anticancer Anticancer Activity Screening Compound->Anticancer Antimicrobial Antimicrobial Activity Screening Compound->Antimicrobial MTT MTT Assay on Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7) Anticancer->MTT MIC Minimum Inhibitory Concentration (MIC) Assay against Bacteria and Fungi Antimicrobial->MIC Toxicity In vitro Toxicity Assays (e.g., on normal cell lines) MTT->Toxicity MIC->Toxicity Data Data Analysis and Structure-Activity Relationship (SAR) Studies Toxicity->Data

A logical workflow for the initial biological evaluation of this compound.

Safety and Handling

Based on available safety data sheets, this compound is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[10] It is also reported to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with a well-defined set of physical and chemical properties. While specific, detailed experimental and biological data in the public domain are limited, its structural features suggest it may be a valuable intermediate for the synthesis of more complex molecules and a potential scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential. This technical guide serves as a starting point for such endeavors.

References

physical and chemical properties of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methoxy-2-methyl-4-nitroaniline, a key chemical intermediate. This document details experimental protocols for its synthesis, purification, and characterization, and presents its core properties in a clear, tabular format for ease of reference.

Core Physical and Chemical Properties

This compound is a substituted nitroaniline with the chemical formula C₈H₁₀N₂O₃. Its structural and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃--INVALID-LINK--
Molecular Weight 182.18 g/mol --INVALID-LINK--
Melting Point 168-170 °C--INVALID-LINK--
Boiling Point 377.3 °C at 760 mmHg (Predicted)ChemSrc
Appearance Yellow to orange crystalline solid (Expected)General knowledge of nitroanilines
CAS Number 106579-00-4--INVALID-LINK--

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process involving the acetylation of a substituted aniline, followed by nitration and subsequent hydrolysis.

Experimental Protocol: Synthesis

A plausible synthetic route starting from 3-methoxy-6-methylaniline is outlined below. This protocol is adapted from established methods for the synthesis of similar nitroaniline compounds.[1][2][3]

Step 1: Acetylation of 3-methoxy-6-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-6-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the N-acetylated product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(5-methoxy-2-methylphenyl)acetamide.

Step 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide

  • In a flask maintained at 0-5 °C with an ice bath, dissolve the N-(5-methoxy-2-methylphenyl)acetamide from the previous step in concentrated sulfuric acid.

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide.

  • Filter the yellow precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

  • Suspend the dried N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • If acidic hydrolysis is used, cool the reaction mixture and carefully neutralize with a base (e.g., sodium carbonate solution) to precipitate the final product. If basic hydrolysis is used, the product may precipitate upon cooling.

  • Filter the resulting solid, wash with water, and dry to obtain crude this compound.

G cluster_0 Synthesis Workflow Start 3-methoxy-6-methylaniline Step1 Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate1 N-(5-methoxy-2-methylphenyl)acetamide Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 Product This compound Step3->Product

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Purification

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[4][5][6]

  • Solvent Selection : Screen for a suitable solvent or solvent pair. Ethanol, methanol, or a mixture of ethanol and water are often effective for nitroanilines. The ideal solvent should dissolve the compound well at its boiling point and poorly at low temperatures.

  • Dissolution : In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

G cluster_1 Purification Workflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Vacuum Filtration Cool->Isolate Dry Drying Isolate->Dry Pure Pure Crystalline Product Dry->Pure

A standard workflow for the purification by recrystallization.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

Experimental Protocol:

A ¹H NMR spectrum can be recorded on a 300 or 400 MHz spectrometer.[7] A small amount of the purified solid is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.

Expected ¹H NMR Data (in CDCl₃, predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5-7.8s1HAr-H (proton between nitro and methoxy groups)
~6.5-6.8s1HAr-H (proton adjacent to the amino group)
~4.0-4.5br s2H-NH₂
~3.8-4.0s3H-OCH₃
~2.1-2.3s3H-CH₃

Note: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.[8]

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, with a higher number of scans due to the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data (in CDCl₃, predicted):

Chemical Shift (ppm)Assignment
~150-155C-OCH₃
~140-145C-NO₂
~135-140C-NH₂
~120-130C-CH₃
~110-120Ar-CH
~100-110Ar-CH
~55-60-OCH₃
~15-20-CH₃
FT-IR Spectroscopy

Experimental Protocol:

An FT-IR spectrum of the solid sample can be obtained using a Fourier Transform Infrared spectrometer, typically employing the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[9][10][11]

Expected FT-IR Data:

Wavenumber (cm⁻¹)Vibration
3300-3500N-H stretching (asymmetric and symmetric) of the primary amine
2850-3000C-H stretching of the methyl and methoxy groups
~1600-1640N-H bending (scissoring) of the primary amine
~1500-1550Asymmetric NO₂ stretching
~1300-1350Symmetric NO₂ stretching
~1200-1280Aryl C-O stretching (asymmetric)
~1000-1050Aryl C-O stretching (symmetric)
Mass Spectrometry

Experimental Protocol:

Mass spectral data can be acquired using a mass spectrometer, commonly with Electron Ionization (EI) for volatile compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[12]

Expected Mass Spectrometry Data (EI):

  • Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight of the compound. The intensity of this peak may be variable.

  • Key Fragmentation Patterns: Aromatic nitro compounds often exhibit characteristic fragmentation patterns.[13][14][15] Common losses include:

    • Loss of NO₂ (m/z = 136)

    • Loss of NO (m/z = 152)

    • Loss of CH₃ from the methoxy group (m/z = 167)

    • Further fragmentation of the resulting ions.

G cluster_2 Characterization Logic Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure

Logical flow for the structural characterization and purity assessment.

References

5-Methoxy-2-methyl-4-nitroaniline molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Formula

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), a nitro group (-NO₂), and an amino group (-NH₂).

  • Chemical Formula: C₈H₁₀N₂O₃[1]

  • IUPAC Name: this compound[2]

  • CAS Number: 106579-00-4[1][2]

  • SMILES: CC1=CC(=C(C=C1N)OC)--INVALID-LINK--[O-][2]

Below is a two-dimensional diagram of the molecular structure of this compound.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 182.18 g/mol [2]
Molecular Formula C₈H₁₀N₂O₃[1]
XLogP3 1.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
Exact Mass 182.06914219 Da[2]
Monoisotopic Mass 182.06914219 Da[2]
Topological Polar Surface Area 81.1 Ų[2]
Heavy Atom Count 13[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed literature. However, a general synthesis can be inferred from the procedures for structurally similar compounds, such as 5-methoxy-2-nitroaniline.[3] The synthesis would likely involve the nitration of a substituted aniline precursor.

General Hypothetical Synthesis Workflow:

A plausible synthetic route would start with the acetylation of the amino group of a suitable methoxytoluidine precursor to protect it. This would be followed by nitration of the aromatic ring. The directing effects of the existing substituents would be crucial in achieving the desired substitution pattern. Finally, deprotection of the amino group would yield the target compound.

Caption: A generalized workflow for the synthesis and characterization of an aniline derivative.

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds. The actual experimental conditions, such as reagents, solvents, reaction times, and temperatures, would need to be optimized for the specific synthesis of this compound.

Applications and Biological Activity

This compound is primarily designated as a chemical for research purposes.[4] Its utility in specific applications, such as in proteomics research, has been noted, although detailed studies outlining its biological activity or specific roles are limited in publicly available literature.[1] As an aromatic amine with nitro and methoxy functional groups, it holds potential as an intermediate in the synthesis of more complex molecules, including dyes, pharmaceuticals, and other specialty chemicals.

The following diagram illustrates a logical workflow for the initial investigation of a novel chemical compound like this compound in a research setting.

G cluster_synthesis Synthesis & Purity cluster_characterization Structural Characterization cluster_screening Biological & Activity Screening synthesis Chemical Synthesis purification Purification synthesis->purification purity_assessment Purity Assessment (e.g., HPLC, LC-MS) purification->purity_assessment nmr NMR Spectroscopy purity_assessment->nmr ms Mass Spectrometry purity_assessment->ms ir IR Spectroscopy purity_assessment->ir elemental_analysis Elemental Analysis purity_assessment->elemental_analysis in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) elemental_analysis->in_vitro in_vivo In Vivo Models (if warranted) in_vitro->in_vivo target_id Target Identification in_vitro->target_id

Caption: Logical workflow for the characterization and screening of a new chemical entity.

References

FT-IR Spectroscopic Analysis of 5-Methoxy-2-methyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-Methoxy-2-methyl-4-nitroaniline. While experimental data for this specific compound is not publicly available, this document outlines the expected spectral features based on the analysis of structurally related molecules. It includes a detailed experimental protocol for obtaining the FT-IR spectrum of a solid organic compound and presents a representative data table of expected vibrational frequencies. Furthermore, this guide illustrates the logical workflow of the spectroscopic analysis process through a Graphviz diagram. This information is intended to serve as a valuable resource for researchers involved in the characterization and analysis of nitroaniline derivatives.

Introduction

This compound is an aromatic organic compound containing several key functional groups: a primary amine (-NH₂), a nitro group (-NO₂), a methoxy group (-OCH₃), and a substituted benzene ring. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules. By identifying the characteristic absorption bands of these functional groups, FT-IR spectroscopy can be used to confirm the identity and purity of this compound, as well as to study its molecular structure and potential intermolecular interactions.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3450 - 3300Strong, DoubletN-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000MediumC-H stretching of the aromatic ring
2980 - 2850Medium to WeakC-H stretching of the methyl and methoxy groups
1640 - 1600StrongN-H bending (scissoring) of the primary amine
1590 - 1450Medium to StrongC=C stretching of the aromatic ring
1550 - 1490StrongAsymmetric NO₂ stretching of the nitro group
1360 - 1320StrongSymmetric NO₂ stretching of the nitro group
1280 - 1200StrongAsymmetric C-O-C stretching of the methoxy group
1050 - 1000MediumSymmetric C-O-C stretching of the methoxy group
900 - 675Medium to WeakC-H out-of-plane bending of the aromatic ring

Note: This data is representative and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

A standard and reliable method for obtaining the FT-IR spectrum of a solid organic compound like this compound is the KBr pellet technique. This method involves intimately mixing the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • Pellet Formation: Carefully transfer the powdered mixture into the collar of the pellet-forming die. Distribute the powder evenly.

  • Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Collection: Record the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

  • Data Analysis: Process the obtained spectrum to identify the characteristic absorption bands and compare them with the expected frequencies.

Alternative methods for solid sample analysis include the thin solid film method, where the sample is dissolved in a volatile solvent and deposited on an IR-transparent window (e.g., NaCl or KBr plate), and the Nujol mull technique, where the solid is ground with a mulling agent (mineral oil) to form a paste that is then pressed between two IR-transparent windows.[1][2][3]

Workflow and Data Interpretation

The process of FT-IR spectroscopic analysis, from sample preparation to final interpretation, follows a logical sequence. The following diagram illustrates this workflow.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample (this compound) Grinding Grinding and Mixing Sample->Grinding KBr Dry KBr Powder KBr->Grinding Pressing Pressing into Pellet Grinding->Pressing Pellet KBr Pellet Pressing->Pellet Spectrometer FT-IR Spectrometer Pellet->Spectrometer Place in sample holder Acquisition Spectrum Acquisition Spectrometer->Acquisition RawData Interferogram Acquisition->RawData FT Fourier Transform RawData->FT Spectrum FT-IR Spectrum (Absorbance vs. Wavenumber) FT->Spectrum PeakPicking Peak Identification Spectrum->PeakPicking Assignment Peak Assignment to Vibrational Modes PeakPicking->Assignment Interpretation Structural Interpretation Assignment->Interpretation

Caption: Workflow for FT-IR Spectroscopic Analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules such as this compound. Although experimental data for this specific compound is limited, a comprehensive understanding of its expected spectral features can be derived from the analysis of related compounds. The detailed experimental protocol and the logical workflow provided in this guide offer a solid framework for researchers and professionals in the field of drug development and chemical analysis to effectively utilize FT-IR spectroscopy for the characterization of novel compounds. It is recommended that the predicted spectral data be confirmed through experimental verification for conclusive analysis.

References

In-Depth Technical Guide: Mass Spectrometry of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methoxy-2-methyl-4-nitroaniline (C₈H₁₀N₂O₃), a compound relevant in various chemical synthesis processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of analytical workflows and fragmentation patterns.

Mass Spectrometry Data

The mass spectral data for this compound is characterized by a distinct molecular ion peak and several key fragment ions. The data presented below has been aggregated from multiple spectral databases. The molecular weight of the compound is 182.18 g/mol .[1]

Table 1: GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion/Structure
18268.0[M]⁺, Molecular Ion
167Not Available[M - CH₃]⁺
152Not Available[M - NO]⁺
136Not Available[M - NO₂]⁺
135High[M - NO₂ - H]⁺
107Not Available[M - NO₂ - H - CO]⁺
106High[M - NO₂ - CH₂O]⁺
7923.9Phenyl or related fragments
7715.7[C₆H₅]⁺

Note: Relative intensity values are based on available data and may vary depending on the specific instrumentation and experimental conditions. "High" indicates major peaks noted in spectral data.[1]

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For analysis of the compound in a matrix (e.g., reaction mixture, environmental sample), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

    • Liquid-Liquid Extraction: Adjust the pH of the aqueous sample, if necessary, and extract with a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Solid-Phase Extraction (SPE): Utilize a reversed-phase (e.g., C18) or a hydrophilic-lipophilic balanced (HLB) cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate organic solvent.

  • Final Concentration: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase (for LC-MS) or a volatile solvent (for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Gas Chromatograph (GC) System: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer (MS) Detector: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan from m/z 40 to 300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the preferred method.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Proposed transitions would require experimental optimization but could include m/z 183 → 137 (loss of NO₂) and m/z 183 → 166 (loss of NH₃).

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Sample Dissolution (e.g., in Methanol) Dilution Serial Dilution (Calibration Standards) Dissolution->Dilution Extraction Matrix Extraction (LLE or SPE) Dissolution->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Injection (1 µL) Concentration->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization, 70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Processing Data Acquisition & Processing Detection->Processing Identification Compound Identification (Retention Time & Mass Spectrum) Processing->Identification Quantification Quantification (Peak Area vs. Calibration Curve) Processing->Quantification

Caption: A general experimental workflow for GC-MS analysis.

Fragmentation_Pattern mol_ion C₈H₁₀N₂O₃ [M]⁺˙ m/z = 182 frag1 [M - NO₂]⁺ m/z = 136 mol_ion->frag1 - •NO₂ frag4 [M - CH₃]⁺ m/z = 167 mol_ion->frag4 - •CH₃ frag2 [M - NO₂ - H]⁺ m/z = 135 frag1->frag2 - •H frag3 [M - NO₂ - CH₂O]⁺ m/z = 106 frag1->frag3 - CH₂O

Caption: Proposed fragmentation pathway for this compound.

References

A Technical Guide to the UV-Vis Absorption Spectrum of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the principles and methodologies for determining the UV-Vis absorption spectrum of aromatic nitro compounds, with a specific focus on 5-Methoxy-2-methyl-4-nitroaniline. Due to the limited availability of specific experimental data for this compound in readily accessible scientific literature, this guide utilizes data from the closely related and well-characterized compound, 4-nitroaniline, as an illustrative example. The guide details a comprehensive experimental protocol for UV-Vis spectroscopic analysis and presents a logical workflow for data acquisition and interpretation.

Introduction to UV-Vis Spectroscopy of Nitroaromatic Compounds

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1] Molecules containing chromophores, such as the nitro (-NO₂) and amino (-NH₂) groups, as well as aromatic rings, exhibit characteristic absorption of UV or visible light.[1] In nitroaromatic compounds like this compound, the electronic transitions, primarily π → π* and n → π*, are influenced by the substitution pattern on the benzene ring. The methoxy (-OCH₃) and methyl (-CH₃) groups, being electron-donating, and the nitro group, being strongly electron-withdrawing, collectively affect the energy of these transitions and thus the wavelength of maximum absorption (λmax).

While extensive searches of scientific databases and literature did not yield specific UV-Vis absorption data for this compound, the principles of analysis can be effectively demonstrated using 4-nitroaniline as a model compound. The presence of conjugated π systems in these molecules results in strong absorption in the UV-Vis region.[2]

UV-Vis Absorption Data (Illustrative Example: 4-Nitroaniline)

The following table summarizes the UV-Vis absorption data for 4-nitroaniline in various solvents. It is important to note that the solvent environment can significantly influence the λmax due to solvatochromic effects.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
4-NitroanilineWater380Not specified[3]
4-NitroanilineAqueous KClO₄ (0.1 M)395Not specified[4]
4-NitroanilineAqueous HClO₄ (0.1 M)Not specifiedNot specified[4]

Note: The molar absorptivity for 4-nitroaniline is often used in kinetic studies of enzyme assays where p-nitroaniline is a product, with values around 8,800 to 13,500 M⁻¹cm⁻¹ at wavelengths from 410 to 380 nm, respectively.

Detailed Experimental Protocol for UV-Vis Spectroscopic Analysis

This section outlines a general yet detailed protocol for determining the UV-Vis absorption spectrum of a nitroaromatic compound such as this compound.

3.1. Materials and Equipment

  • Analyte: this compound (or a suitable analog like 4-nitroaniline)

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or water). The choice of solvent is critical and should be one in which the analyte is soluble and that does not absorb in the spectral region of interest.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[1]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

  • Analytical balance: For precise weighing of the analyte.

3.2. Preparation of Standard Solutions

  • Stock Solution Preparation: Accurately weigh a precise amount of the analyte (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution.[5] This is crucial for establishing a calibration curve if quantitative analysis is intended.[1]

3.3. Spectrophotometric Measurement

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place this cuvette in both the reference and sample holders of the spectrophotometer and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute standard solution before filling it with that solution. Place the cuvette in the sample holder and record the UV-Vis spectrum over a desired wavelength range (e.g., 200-600 nm).

  • Repeat for all Standards: Repeat the measurement for all the prepared standard solutions, proceeding from the most dilute to the most concentrated.

  • Data Analysis: From the recorded spectra, determine the wavelength of maximum absorbance (λmax). If performing quantitative analysis, record the absorbance at λmax for each standard and plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert Law.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the UV-Vis absorption spectrum of a chemical compound.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute setup Instrument Setup dilute->setup blank Measure Blank (Solvent) setup->blank measure Measure Sample Spectra blank->measure find_lambda Determine λmax measure->find_lambda plot_curve Plot Calibration Curve (Optional) find_lambda->plot_curve

Caption: Experimental workflow for UV-Vis spectroscopy.

Conclusion

References

An In-Depth Technical Guide to the Solubility Profile of 5-Methoxy-2-methyl-4-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive framework for determining and understanding the solubility of 5-Methoxy-2-methyl-4-nitroaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the requisite experimental protocols and data presentation formats to enable researchers to generate and report this critical information accurately.

Introduction

This compound is an aromatic amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for its purification, crystallization, and formulation development. This technical guide outlines the standard methodologies for determining the solubility of this compound and provides templates for the systematic presentation of the acquired data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [1]
CAS Number 106579-00-4[2]
Appearance --
Melting Point --
pKa --

Note: Experimentally determined values for appearance and melting point should be reported.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[3]

3.1. Materials

  • Solute: this compound (purity ≥ 99%)

  • Solvents: A range of analytical grade organic solvents should be selected to cover a spectrum of polarities and hydrogen bonding capabilities. Recommended solvents include:

    • Alcohols: Methanol, Ethanol, Isopropanol, n-Butanol

    • Esters: Ethyl acetate, Methyl acetate

    • Ketones: Acetone, 2-Butanone

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

    • Aromatic Hydrocarbons: Toluene

    • Chlorinated Solvents: Dichloromethane, Chloroform

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Thermostatic water bath or incubator capable of maintaining temperature to within ±0.1 K

    • Screw-capped vials or flasks

    • Magnetic stirrers and stir bars or an orbital shaker

    • Syringe filters (e.g., 0.45 µm PTFE or nylon)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

3.2. Experimental Procedure

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep_solute Weigh excess this compound prep_solvent Add known volume of solvent to vial prep_solute->prep_solvent Add solute to solvent equilibration Seal vial and place in thermostatic bath at desired temperature (T) prep_solvent->equilibration agitation Agitate for a set time (e.g., 24-72 h) to reach equilibrium equilibration->agitation settling Allow solid to settle agitation->settling sampling Withdraw supernatant using a pre-heated/pre-cooled syringe settling->sampling filtration Filter the sample sampling->filtration analysis Analyze concentration by HPLC or UV-Vis filtration->analysis data_processing Data Processing and Reporting analysis->data_processing Calculate solubility

Caption: Workflow for isothermal shake-flask solubility measurement.

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter. The filtration step is critical to remove any undissolved solid particles. To avoid precipitation, the syringe and filter should be pre-heated (for temperatures above ambient) or pre-cooled (for temperatures below ambient) to the experimental temperature.

  • Analysis: The concentration of this compound in the filtered saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation: The mole fraction solubility (x), mass fraction solubility (w), and solubility in grams per 100 g of solvent (S) are calculated using the following equations:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    w = m₁ / (m₁ + m₂)

    S = (m₁ / m₂) * 100

    where:

    • m₁ and M₁ are the mass and molar mass of the solute, respectively.

    • m₂ and M₂ are the mass and molar mass of the solvent, respectively.

3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of aromatic amines.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good separation and peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector set to the λ_max of this compound.

  • Quantification: Based on a calibration curve of peak area versus concentration.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and modeling.

Table 2: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

T (K)MethanolEthanolEthyl AcetateAcetoneTolueneDichloromethane
278.15
283.15
288.15
293.15
298.15
303.15
308.15
313.15
318.15
323.15

Table 3: Mass Fraction Solubility (w) of this compound in Various Organic Solvents at Different Temperatures (K)

T (K)MethanolEthanolEthyl AcetateAcetoneTolueneDichloromethane
278.15
283.15
288.15
293.15
298.15
303.15
308.15
313.15
318.15
323.15

Table 4: Solubility ( g/100g of solvent) of this compound in Various Organic Solvents at Different Temperatures (K)

T (K)MethanolEthanolEthyl AcetateAcetoneTolueneDichloromethane
278.15
283.15
288.15
293.15
298.15
303.15
308.15
313.15
318.15
323.15

Data Correlation and Thermodynamic Modeling

The temperature dependence of solubility can be correlated using various thermodynamic models. The modified Apelblat equation is a commonly used semi-empirical model that provides a good fit for many systems.

The logical relationship for data analysis and modeling is as follows:

G exp_data Experimental Solubility Data (Tables 2-4) data_corr Data Correlation (e.g., Modified Apelblat Equation) exp_data->data_corr thermo_calc Thermodynamic Calculations (e.g., van't Hoff Equation) exp_data->thermo_calc diss_params Dissolution Parameters (ΔH°, ΔS°, ΔG°) thermo_calc->diss_params

Caption: Logical workflow for solubility data analysis.

By applying these models, important thermodynamic parameters of dissolution, such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), can be calculated. This information provides insights into the dissolution process, indicating whether it is endothermic or exothermic, and entropy- or enthalpy-driven.

Conclusion

This technical guide provides a comprehensive framework for the systematic determination and presentation of the solubility profile of this compound in various organic solvents. By following the detailed experimental protocols and utilizing the provided templates for data organization, researchers can generate high-quality, comparable solubility data. This information is essential for the efficient design of crystallization processes, optimization of reaction conditions, and development of formulations involving this compound. The lack of publicly available data highlights the importance of conducting and disseminating such fundamental studies.

References

An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and relevant experimental protocols for 5-Methoxy-2-methyl-4-nitroaniline (CAS No: 106579-00-4). This compound is a valuable intermediate in organic synthesis, particularly in the development of azo dyes and potentially in the synthesis of novel pharmaceutical compounds.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 106579-00-4[1][2][3]
Molecular Formula C₈H₁₀N₂O₃[1][2][3]
Molecular Weight 182.18 g/mol [1][2]
Melting Point 168-170°C[1][4]
Boiling Point 377.3°C at 760 mmHg[1]
Density 1.266 g/cm³[1]
IUPAC Name This compound[2]

Experimental Protocols

Melting Point Determination via the Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The capillary method is a widely used and pharmacopeia-accepted technique for accurate melting point determination.[5]

Materials:

  • This compound sample

  • Capillary tubes (1.3–1.8 mm outer diameter, 0.1–0.2 mm wall thickness)[5]

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound into a clean, dry mortar.

    • Gently grind the sample into a fine powder using the pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the compound.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample down into the bottom.

    • Repeat until the sample is packed to a height of 2–3 mm.[5]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a heating rate. For a preliminary, rapid determination, a rate of 10°C/min can be used.[5] For a precise measurement, a slower heating rate of 1–2°C/min is recommended as the temperature approaches the expected melting point.[5]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Record the temperature at which the last solid particle melts (the end of melting or "clear point").[5] This range is the melting point of the sample.

  • Post-Measurement:

    • Allow the apparatus to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

Logical Workflow Visualization

While specific signaling pathways for this compound are not extensively documented, a common application for nitroaniline derivatives is in the synthesis of other chemical entities, such as azo dyes.[6] The following diagram illustrates a generalized logical workflow for a synthetic process involving a nitroaniline derivative.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Purification A This compound C Diazonium Salt Intermediate A->C Reacts with B NaNO₂ + Acid (e.g., HCl) 0-5 °C B->C Mediated by E Final Product (e.g., Azo Compound) C->E Couples with D Coupling Agent (e.g., Activated Aromatic Ring) D->E Reacts with F Crude Product E->F Yields G Purified Product F->G via Recrystallization/ Chromatography

Caption: Generalized synthetic workflow for a nitroaniline.

References

Synthesis of 5-Methoxy-2-methyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented synthetic pathway for the preparation of 5-Methoxy-2-methyl-4-nitroaniline, a valuable substituted aniline intermediate in various chemical and pharmaceutical research applications. The synthesis is presented as a three-step process commencing with the commercially available precursor, 2-Methoxy-5-methylaniline.

The described pathway involves an initial protection of the amine functionality via acetylation, followed by a regioselective nitration, and concluding with a deprotection step to yield the target compound. This method is advantageous as the acetylation of the amino group mitigates its high reactivity and susceptibility to oxidation, while also directing the subsequent electrophilic nitration to the desired position on the aromatic ring.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties of Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Methoxy-5-methylaniline120-71-8C₈H₁₁NO137.1850-52
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide361162-90-5C₁₀H₁₂N₂O₄224.21Not available
This compound106579-00-4C₈H₁₀N₂O₃182.18168-170

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence:

  • Acetylation: 2-Methoxy-5-methylaniline is reacted with acetic anhydride to form the acetylated intermediate, N-(2-methoxy-5-methylphenyl)acetamide. This step protects the amino group.

  • Nitration: The intermediate, N-(2-methoxy-5-methylphenyl)acetamide, undergoes electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. The acetylamino and methoxy groups direct the nitro group to the C4 position.

  • Hydrolysis: The resulting N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is subjected to acid-catalyzed hydrolysis to remove the acetyl group and yield the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are based on established and analogous procedures for similar chemical transformations.

Step 1: Synthesis of N-(2-methoxy-5-methylphenyl)acetamide (Acetylation)

This protocol is adapted from standard procedures for the acetylation of anilines.

Materials:

  • 2-Methoxy-5-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methoxy-5-methylaniline (1.0 equivalent) in glacial acetic acid.

  • To the stirred solution, slowly add acetic anhydride (1.1 equivalents).

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acetic acid.

  • Dry the product, N-(2-methoxy-5-methylphenyl)acetamide, under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Step 2: Synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (Nitration)

This protocol is based on established methods for the nitration of activated aromatic compounds. Caution: This reaction is highly exothermic and should be performed with strict temperature control in a fume hood.

Materials:

  • N-(2-methoxy-5-methylphenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add N-(2-methoxy-5-methylphenyl)acetamide (1.0 equivalent) to concentrated sulfuric acid at a temperature maintained between 0 and 5 °C using an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents), keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid via the dropping funnel. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring. This will cause the nitrated product to precipitate.

  • Collect the solid product, N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Step 3: Synthesis of this compound (Hydrolysis)

This protocol describes the acid-catalyzed deacetylation of the nitro-intermediate.

Materials:

  • N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

  • Concentrated hydrochloric acid or sulfuric acid

  • Ethanol (optional, to aid solubility)

  • Sodium hydroxide solution (e.g., 10 M)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, suspend N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (1.0 equivalent) in a mixture of water and a sufficient amount of concentrated hydrochloric or sulfuric acid. Ethanol can be added to improve solubility if needed.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the free amine product.

  • Collect the solid this compound by vacuum filtration.

  • Wash the product with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product. Dry the purified product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the reaction steps.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Nitration cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Hydrolysis cluster_final Final Product 2_Methoxy_5_methylaniline 2-Methoxy-5-methylaniline Acetylation Acetylation (Acetic Anhydride) 2_Methoxy_5_methylaniline->Acetylation N_acetyl_intermediate N-(2-methoxy-5- methylphenyl)acetamide Acetylation->N_acetyl_intermediate Nitration Nitration (HNO₃, H₂SO₄) N_acetyl_intermediate->Nitration N_nitro_intermediate N-(5-Methoxy-2-methyl- 4-nitrophenyl)acetamide Nitration->N_nitro_intermediate Hydrolysis Hydrolysis (Acid Catalyzed) N_nitro_intermediate->Hydrolysis Final_Product 5-Methoxy-2-methyl- 4-nitroaniline Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Logical_Relationship Start Start: 2-Methoxy-5-methylaniline Protect Protect Amino Group (Acetylation) Start->Protect Yields acetylated intermediate Introduce_Nitro Introduce Nitro Group (Nitration) Protect->Introduce_Nitro Enables regioselective nitration Deprotect Deprotect Amino Group (Hydrolysis) Introduce_Nitro->Deprotect Yields nitrated intermediate End End: This compound Deprotect->End Yields final product

Caption: Logical steps in the synthesis of this compound.

Navigating the Safety Profile of 5-Methoxy-2-methyl-4-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 5-Methoxy-2-methyl-4-nitroaniline (CAS Number: 134-19-0), a chemical intermediate of interest in pharmaceutical and chemical research. A thorough understanding of its hazard profile is paramount for ensuring safe handling, storage, and use in a laboratory and manufacturing setting. This document consolidates critical data from various Safety Data Sheets (SDS) and chemical safety sources to facilitate a robust risk assessment.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and acute toxicity upon exposure through oral, dermal, and inhalation routes. It is also recognized as a skin and eye irritant and may cause respiratory irritation.

The following table summarizes the GHS classification for this compound.

Hazard Class Hazard Category GHS Code Description
Flammable solidsCategory 1H228Flammable solid[1]
Acute toxicity, oralCategory 4H302Harmful if swallowed[1][2]
Acute toxicity, dermalCategory 4H312Harmful in contact with skin[1][2]
Acute toxicity, inhalationCategory 4H332Harmful if inhaled[1][2]
Skin corrosion/irritationCategory 2H315Causes skin irritation[1][2]
Serious eye damage/eye irritationCategory 2AH319Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureCategory 3H335May cause respiratory irritation[1][2]

GHS Pictograms:

The following pictograms are associated with the hazards of this compound:

  • Flame: Indicates a flammable hazard.

  • Exclamation Mark: Indicates that the substance may cause less serious health effects, such as skin and eye irritation.

  • Health Hazard: May be used to indicate respiratory sensitization or other specific target organ toxicity.

Hazard Statements and Precautionary Measures

A comprehensive understanding of the hazard (H) and precautionary (P) statements is crucial for safe handling.

Hazard Statements (H-Statements):

Code Statement
H228Flammable solid[1]
H302Harmful if swallowed[1][2]
H312Harmful in contact with skin[1][2]
H315Causes skin irritation[1][2]
H319Causes serious eye irritation[1][2]
H332Harmful if inhaled[1][2]
H335May cause respiratory irritation[1][2]

Precautionary Statements (P-Statements):

The following table outlines the recommended precautionary measures to minimize risks associated with handling this compound.

Category Code Statement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P240Ground and bond container and receiving equipment.
P241Use explosion-proof electrical/ventilating/lighting equipment.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.[2]
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P370+P378In case of fire: Use appropriate media to extinguish.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

While detailed experimental protocols for toxicological studies are not publicly available in standard safety data sheets, the GHS classifications are derived from such data. The "Harmful" classification for acute toxicity (oral, dermal, inhalation) indicates that significant adverse health effects can occur upon exposure. The irritation data suggests that direct contact with the skin and eyes will cause inflammation and potential damage.

Experimental Protocols

Detailed experimental methodologies for determining the specific toxicological endpoints (e.g., LD50, skin irritation assays) for this compound are not provided in the publicly accessible safety data sheets. These studies are typically conducted by or for the manufacturer according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and the full reports are generally not publicly disclosed.

Hazard Communication and Response Workflow

The following diagram illustrates the logical workflow for communicating the hazards of this compound and the appropriate response measures.

Hazard_Workflow cluster_ID Hazard Identification cluster_Comm Hazard Communication cluster_Handling Safe Handling & Storage cluster_Response Emergency Response cluster_Disposal Disposal Chemical This compound GHS_Classification GHS Classification - Flammable Solid (H228) - Acute Toxicity (H302, H312, H332) - Skin/Eye Irritation (H315, H319) - Respiratory Irritation (H335) Chemical->GHS_Classification SDS Safety Data Sheet (SDS) GHS_Classification->SDS Labels Container Labels & Pictograms GHS_Classification->Labels Prevention Prevention (P-Statements) - Keep away from ignition sources (P210) - Use in well-ventilated area (P271) - Wear PPE (P280) SDS->Prevention Labels->Prevention Storage Storage - Tightly closed container (P403+P233) - Store locked up (P405) Prevention->Storage Waste Waste Disposal (P501) Storage->Waste Exposure Exposure Event First_Aid First Aid Measures - Ingestion (P301+P312) - Skin Contact (P302+P352) - Inhalation (P304+P340) - Eye Contact (P305+P351+P338) Exposure->First_Aid Fire Fire Event Extinguishing Fire-Fighting Measures - Use appropriate media (P370+P378) Fire->Extinguishing

Caption: Hazard communication and response workflow for this compound.

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any handling or use of this substance. Always refer to the most current and complete Safety Data Sheet provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and a plausible synthetic pathway for 5-Methoxy-2-methyl-4-nitroaniline. The synthesis is predicated on established chemical transformations and draws from detailed protocols for analogous compounds, offering a robust framework for its laboratory-scale preparation. All quantitative data from cited experimental procedures are summarized in structured tables for clear comparison, and the proposed synthetic workflow is visualized using a process diagram.

Proposed Synthetic Pathway

The most logical and well-supported route to this compound commences with the starting material 3-methoxy-2-methylaniline . The synthesis proceeds through a three-step sequence involving:

  • Acetylation of the amino group of 3-methoxy-2-methylaniline to form N-(3-methoxy-2-methylphenyl)acetamide. This step serves to protect the amine functionality and to direct the subsequent electrophilic nitration.

  • Nitration of the resulting acetanilide. The ortho-, para-directing methoxy group and the ortho-directing acetamido group work in concert to selectively install the nitro group at the C4 position.

  • Hydrolysis of the acetamido group to yield the final product, this compound.

The overall proposed synthetic scheme is depicted below.

Synthetic Pathway Start 3-Methoxy-2-methylaniline Intermediate1 N-(3-Methoxy-2-methylphenyl)acetamide Start->Intermediate1 Acetic Anhydride, Glacial Acetic Acid Intermediate2 N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Intermediate1->Intermediate2 Nitric Acid, Sulfuric Acid Product This compound Intermediate2->Product Acidic or Basic Hydrolysis

Caption: Proposed three-step synthesis of this compound.

Starting Material: 3-Methoxy-2-methylaniline

The key starting material, 3-methoxy-2-methylaniline, can be synthesized from 2-methyl-3-nitroanisole via catalytic hydrogenation.

Experimental Protocol: Synthesis of 3-Methoxy-2-methylaniline

This procedure is adapted from a general method for the reduction of a nitro group on an aromatic ring.

  • A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole in 300 mL of ethanol is prepared.

  • To this solution, 9.98 g of a suspension of 5% palladium on carbon (wet) in 100 mL of ethanol is added.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 3 hours.

  • Upon completion of the reaction, the mixture is filtered through diatomaceous earth to remove the catalyst.

  • The filtrate is concentrated under vacuum to yield 3-methoxy-2-methylaniline.[1]

ParameterValueReference
Starting Material2-methyl-3-nitroanisole[1]
Reagents5% Palladium on Carbon, Hydrogen[1]
SolventEthanol[1]
Reaction Time3 hours[1]
TemperatureRoom Temperature[1]
YieldQuantitative[1]

Step-by-Step Synthesis of this compound

The following sections detail the proposed experimental protocols for each step of the synthesis, based on procedures for structurally similar molecules.

Step 1: Acetylation of 3-Methoxy-2-methylaniline

This protocol is based on the acetylation of other substituted anilines.

  • In a suitable reaction vessel, dissolve 3-methoxy-2-methylaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for several hours or gently heat to ensure complete reaction.

  • Pour the reaction mixture into ice-water to precipitate the N-(3-methoxy-2-methylphenyl)acetamide.

  • Collect the solid product by filtration, wash with water, and dry.

ParameterExample ValueReference (Analogous)
Starting Material3-methoxyaniline (2.21 g)[2]
ReagentsAcetic Anhydride (10 ml)[2]
SolventGlacial Acetic Acid (3 ml)[2]
Reaction Time1 hour[2]
TemperatureRoom Temperature[2]
Step 2: Nitration of N-(3-Methoxy-2-methylphenyl)acetamide

The regioselectivity of this nitration is directed by the activating methoxy group and the moderately activating acetamido group to the desired 4-position. The following protocol is adapted from the nitration of N-phenylacetamide and other similar compounds.[3]

  • Dissolve the N-(3-methoxy-2-methylphenyl)acetamide from the previous step in a minimal amount of glacial acetic acid or sulfuric acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

ParameterExample ValueReference (Analogous)
Starting MaterialN-phenylacetamide (6.75 g)[3]
ReagentsNitric Acid (3.5 ml), Sulfuric Acid (5 ml)[3]
SolventGlacial Acetic Acid (10 ml), Sulfuric Acid (10 ml)[3]
Reaction Time30 minutes post-addition[3]
Temperature0-5 °C[3]
Step 3: Hydrolysis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

The final step is the deprotection of the amino group via acid or base-catalyzed hydrolysis. An acidic hydrolysis protocol is provided below, adapted from a similar deprotection.[2]

  • Suspend the N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in a solution of hydrochloric acid (e.g., 4N HCl).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography.

ParameterExample ValueReference (Analogous)
Starting MaterialN-(5-methoxy-2-nitrophenyl)acetamide[2]
Reagents4N Hydrochloric Acid (45 ml)[2]
Reaction Time2 hours[2]
TemperatureReflux[2]
PurificationSilica Gel Chromatography[2]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the overall workflow from starting material to purified product.

Experimental Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis & Purification A1 Dissolve 3-methoxy-2-methylaniline in Acetic Acid A2 Add Acetic Anhydride A1->A2 A3 React at Room Temp. A2->A3 A4 Precipitate in Ice-Water A3->A4 A5 Filter and Dry A4->A5 B1 Dissolve Acetamide in Acid A5->B1 Intermediate 1 B2 Cool to 0-5 °C B1->B2 B3 Add Nitrating Mixture B2->B3 B4 Precipitate in Ice-Water B3->B4 B5 Filter and Dry B4->B5 C1 Reflux with HCl B5->C1 Intermediate 2 C2 Neutralize with Base C1->C2 C3 Extract with Ethyl Acetate C2->C3 C4 Dry and Concentrate C3->C4 C5 Purify by Chromatography C4->C5 FinalProduct This compound C5->FinalProduct Final Product

Caption: Detailed workflow for the synthesis and purification of this compound.

Disclaimer: The provided experimental protocols are based on analogous reactions and should be adapted and optimized for the specific synthesis of this compound in a laboratory setting by qualified personnel. Standard laboratory safety procedures should be strictly followed.

References

Chemical suppliers for 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound (CAS No: 106579-00-4), including its chemical properties, a comparative summary of commercial suppliers, and detailed experimental methodologies for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring this chemical intermediate.

Chemical Properties and Identification

This compound is a nitroaromatic compound with the molecular formula C8H10N2O3.[1] It is also known by synonyms such as 5-Amino-4-methyl-2-nitroanisole.[2][3] The structural and key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 106579-00-4[1][4]
Molecular Formula C8H10N2O3[1]
Molecular Weight 182.18 g/mol [5]
IUPAC Name This compound[5]
Melting Point 168-170 °C[2]
SMILES CC1=CC(=C(C=C1N)OC)--INVALID-LINK--[O-][5]
InChIKey PEIGETRPPZVBHT-UHFFFAOYSA-N[5]

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The following table provides a comparative summary of offerings from several notable suppliers. It is recommended to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierCatalog NumberPurityQuantity/PriceNotes
Amerigo Scientific CBB1099017ATL95%$288 (quantity not specified)For Research Use Only.[6]
Santa Cruz Biotechnology sc-267996Not specifiedContact for pricingFor Research Use Only. A Certificate of Analysis with lot-specific data is available.[1]
Pharmaffiliates PA2709841High PurityLogin for price and availabilityUseful research chemical.[4]
career henan chemical co Not specified99%Min. Order: 1KG, Supply Ability: 100KGTechnical grade (95%) also available.[2]

Experimental Protocols

Synthesis of a Structurally Related Compound: 5-Methoxy-2-nitroaniline

The following protocol for the synthesis of 5-methoxy-2-nitroaniline may serve as a foundational method for the synthesis of this compound, likely requiring adaptation of the starting material to 3-methoxy-4-methylaniline.

Procedure:

  • A solution of 3-methoxyaniline (2.21 g) in acetic acid (3 ml) and acetic anhydride (10 ml) is stirred at room temperature for 1 hour.[7]

  • The solution is then cooled to 5°C, and 60% nitric acid (1 ml) is added dropwise with continuous stirring.[7]

  • After the addition, the cooling bath is removed, allowing the solution temperature to rise to 60°C.[7]

  • Once the solution cools to room temperature, it is poured into ice-water (100 ml) and neutralized with sodium hydroxide.[7]

  • The separated crystals are collected by suction and washed with water.[7]

  • To the collected crystals, 4N hydrochloric acid (45 ml) is added, and the mixture is refluxed for 2 hours.[7]

  • The reaction mixture is then made alkaline with sodium hydroxide and extracted with ethyl acetate.[7]

  • The organic layer is washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate.[7]

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (eluent: chloroform) to yield 5-methoxy-2-nitroaniline.[7]

Analytical Methodologies

Accurate determination of purity and impurity profiles is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for the analysis of nitroaniline compounds.

3.2.1. High-Performance Liquid Chromatography (HPLC) for Nitroaniline Analysis

This representative HPLC method can be adapted for the analysis of this compound.

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid is commonly used.[8]

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent such as methanol or acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards to generate a calibration curve. Subsequently, inject the prepared sample and quantify the concentration of this compound by comparing its peak area to the calibration curve.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Nitroaniline Analysis

GC-MS provides high sensitivity and selectivity, making it suitable for identifying and quantifying trace impurities.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile solvent like methanol or ethyl acetate.

    • For trace analysis in complex matrices, a sample clean-up and concentration step, such as solid-phase extraction (SPE), may be necessary.

  • GC-MS Conditions:

    • Injector: Operate in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature ramp (e.g., starting at a lower temperature and gradually increasing) is used to separate compounds with different boiling points.

    • MS Detector: Operate in scan mode for qualitative identification of impurities and in selected ion monitoring (SIM) mode for sensitive quantification of the target analyte and known impurities.

  • Analysis: The identification of this compound and its impurities is based on their retention times and mass spectra. Quantification is achieved by comparing the peak areas to those of known standards.

Visualization of Key Workflows

The following diagrams, generated using Graphviz, illustrate logical workflows for researchers working with this compound.

cluster_selection Supplier Selection Workflow start Identify Potential Suppliers request_info Request Quotes, Purity Specifications, and Lead Times start->request_info eval_tech Evaluate Technical Data (e.g., Certificate of Analysis) request_info->eval_tech compare Compare Price, Purity, and Availability eval_tech->compare decision Select Optimal Supplier compare->decision decision->request_info Does Not Meet Requirements place_order Place Purchase Order decision->place_order Meets Requirements end Receive and Qualify Material place_order->end

Caption: Supplier selection workflow for this compound.

cluster_analysis General Analytical Workflow start Obtain Sample of this compound prep_sample Sample Preparation (e.g., Dissolution, Dilution, SPE) start->prep_sample choose_method Select Analytical Method prep_sample->choose_method hplc HPLC Analysis choose_method->hplc Non-volatile / Thermally labile gcms GC-MS Analysis choose_method->gcms Volatile / Trace Analysis data_acq Data Acquisition hplc->data_acq gcms->data_acq data_proc Data Processing and Interpretation data_acq->data_proc report Generate Report (Purity, Impurity Profile) data_proc->report

Caption: General analytical workflow for this compound.

References

An In-depth Technical Guide to L-Azatyrosine (C8H10N2O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Azatyrosine, a naturally occurring pyridine-based amino acid with the molecular formula C8H10N2O3. Its formal IUPAC name is (2S)-2-amino-3-(5-hydroxy-2-pyridinyl)propanoic acid[1]. This document details the compound's significant anti-neoplastic properties, focusing on its mechanism of action, relevant experimental data, and detailed protocols for its synthesis and biological evaluation. L-Azatyrosine has demonstrated potential in cancer research, particularly in its ability to revert transformed phenotypes and inhibit carcinogenesis, making it a compound of interest for further investigation and drug development.

Physicochemical Properties

L-Azatyrosine is a structural analog of L-Tyrosine, with a nitrogen atom replacing a carbon in the aromatic ring. This substitution significantly influences its biological activity. A summary of its key computed physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight 182.18 g/mol [1]
Exact Mass 182.06914219 Da[1]
XLogP3 -2.8[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 5[1]

Biological Activity and Mechanism of Action

L-Azatyrosine exhibits notable anti-cancer properties, primarily through its interference with key signaling pathways involved in cell proliferation and transformation.

Reversion of Transformed Phenotypes and Inhibition of Carcinogenesis

In vivo studies have shown that L-Azatyrosine can significantly inhibit chemical carcinogenesis. In a study using transgenic mice harboring the human proto-oncogene c-Ha-ras, topical application of L-Azatyrosine greatly reduced the incidence, number, and size of papillomas induced by a carcinogen[2]. Furthermore, intraperitoneal administration of L-Azatyrosine completely prevented the formation of carcinogen-induced forestomach papillomas[2].

Mechanism of Action: Interference with the Ras-Raf-MEK-ERK Signaling Pathway

The anti-neoplastic effects of L-Azatyrosine are largely attributed to its ability to be incorporated into cellular proteins in place of tyrosine. This incorporation disrupts normal protein function and downstream signaling. A key target of L-Azatyrosine is the Ras-Raf-MEK-ERK pathway, a critical signaling cascade that regulates cell growth and proliferation. L-Azatyrosine has been shown to inhibit the activation of c-Raf-1 kinase, a central component of this pathway. By blocking Raf-1 activation, L-Azatyrosine effectively halts the downstream signaling that leads to uncontrolled cell proliferation.

Restoration of rhoB Gene Expression

Another crucial aspect of L-Azatyrosine's mechanism of action is the restoration of rhoB gene expression[3]. The RhoB protein is a member of the Ras superfamily of small GTPases and is involved in regulating the formation of actin stress fibers, which are essential for maintaining a normal cellular morphology[3]. In many transformed cells, rhoB expression is downregulated. L-Azatyrosine treatment has been observed to restore rhoB expression, leading to the re-establishment of actin stress fibers and a reversion of the transformed phenotype to a more normal morphology[3].

Quantitative Data

The following table summarizes key quantitative data regarding the in vivo efficacy of L-Azatyrosine in inhibiting papilloma formation.

Animal ModelCarcinogenTreatment RegimenOutcomeReference
Transgenic mice with c-Ha-ras7,12-dimethylbenz[a]anthracene (topical)2 mg/mouse L-Azatyrosine (topical) every 3 daysGreatly reduced percentage incidence, number, and size of papillomas[2]
Transgenic miceMethylnitrosourea (intraperitoneal)2 mg/mouse L-Azatyrosine (intraperitoneal) every 2 days for 12 weeksCompletely prevented the formation of forestomach papillomas[2]

Experimental Protocols

Chemical Synthesis of L-Azatyrosine

A practical synthesis of L-Azatyrosine has been described by Myers and Gleason. The following protocol is a summary of their reported method.

Scheme: Alkylation of the enolate of pseudoephedrine glycinamide with 2-iodo-5-methoxypyridine, followed by acidic hydrolysis.

Step 1: Preparation of Pseudoephedrine Glycinamide

  • To a solution of pseudoephedrine in an appropriate solvent, add a base (e.g., LiCl) and methyl glycinate.

  • Stir the reaction mixture at room temperature until the formation of pseudoephedrine glycinamide is complete.

  • Isolate and purify the product.

Step 2: Alkylation with 2-Iodo-5-methoxypyridine

  • Dissolve pseudoephedrine glycinamide in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C.

  • Add a strong base (e.g., lithium hexamethyldisilazide) to form the enolate.

  • Add a solution of 2-iodo-5-methoxypyridine in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the alkylation is complete.

  • Quench the reaction and perform an extractive workup to isolate the protected L-Azatyrosine derivative.

Step 3: Deprotection

  • Treat the protected L-Azatyrosine derivative with a strong acid (e.g., aqueous NaOH followed by neutralization) to hydrolyze the amide and ether groups.

  • Purify the final product, L-Azatyrosine, by crystallization or chromatography.

Disclaimer: This is a summarized protocol. For detailed experimental conditions, reagent quantities, and safety precautions, refer to the original publication by Myers, A. G.; Gleason, J. L. J. Org. Chem. 1996, 61, 813-815.[4]

Western Blot Analysis for RhoB Protein Expression

This protocol outlines a general method for assessing changes in RhoB protein expression in cultured cells following treatment with L-Azatyrosine.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of L-Azatyrosine or a vehicle control for a predetermined time (e.g., 24, 48 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and clarify by centrifugation.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for RhoB overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection:

  • Wash the membrane with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalize the RhoB band intensity to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for rhoB mRNA Expression

This protocol provides a general framework for measuring changes in rhoB mRNA levels in response to L-Azatyrosine treatment.

1. Cell Culture and Treatment:

  • Culture and treat cells with L-Azatyrosine as described in the Western blot protocol.

2. RNA Extraction:

  • Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

3. cDNA Synthesis:

  • Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

4. qRT-PCR:

  • Prepare a reaction mixture containing cDNA, SYBR Green or a TaqMan probe specific for rhoB, forward and reverse primers for rhoB, and a PCR master mix.

  • Perform the qRT-PCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for rhoB and a reference gene (e.g., GAPDH or ACTB).

  • Calculate the relative expression of rhoB mRNA using the ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

Azatyrosine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf1 c-Raf-1 Ras->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Azatyrosine L-Azatyrosine Azatyrosine->Raf1 Inhibits Activation rhoB_Gene rhoB Gene Azatyrosine->rhoB_Gene Restores Expression Gene_Expression Gene Expression (Proliferation) Transcription_Factors->Gene_Expression rhoB_Protein RhoB Protein rhoB_Gene->rhoB_Protein Actin_Stress_Fibers Actin Stress Fibers (Normal Morphology) rhoB_Protein->Actin_Stress_Fibers

Caption: Mechanism of action of L-Azatyrosine.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & L-Azatyrosine Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-RhoB) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Imaging 10. Imaging Detection->Imaging Quantification 11. Densitometry & Normalization Imaging->Quantification

Caption: Experimental workflow for Western blot analysis.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Methoxy-2-methyl-4-nitroaniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methyl-4-nitroaniline is an aromatic amine that can serve as a diazo component in the synthesis of azo dyes. The presence of the methoxy, methyl, and nitro groups on the benzene ring influences the electronic properties of the molecule, which in turn determines the color and fastness properties of the resulting dyes. Azo dyes are a significant class of synthetic colorants used extensively in the textile, printing, and pigment industries due to their versatile color palette and cost-effective synthesis. The synthesis of azo dyes from aromatic amines like this compound involves two primary stages: diazotization followed by an azo coupling reaction.

Core Application: Azo Dye and Pigment Synthesis

The principal application of this compound is as a diazo component for producing a variety of red, orange, yellow, and brown hues. The general process involves:

  • Diazotization: The primary amino group (-NH₂) of this compound is converted into a reactive diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0–5 °C).

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aniline derivative, to form a stable azo compound (Ar-N=N-Ar'), which constitutes the dye molecule.

Experimental Protocols

The following are generalized protocols for the synthesis of monoazo and disazo disperse dyes, adapted from procedures for structurally similar nitroanilines.

Protocol 1: Synthesis of a Monoazo Disperse Dye

This protocol describes a general procedure for the diazotization of an aromatic amine and its subsequent coupling with a naphthol derivative.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulfamic Acid

  • Coupling agent (e.g., 1-hydroxynaphthalene, 2-hydroxynaphthalene)

  • Sodium Hydroxide (for phenolic coupling agents)

  • Ethanol or Methanol for recrystallization

  • Distilled Water

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated acid and water.

    • Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (typically 1.0-1.1 molar equivalents) in cold water.

    • Add the sodium nitrite solution dropwise to the cold amine solution over 20-30 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, continue stirring for an additional 30 minutes to ensure complete diazotization.

    • Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid).

    • Destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling agent (e.g., 1-hydroxynaphthalene) in an aqueous alkaline solution (e.g., sodium hydroxide solution) if it is a phenol or in an acidic/alcoholic solution for amines.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • Maintain the low temperature and adjust the pH as necessary (typically alkaline for phenols and acidic for amines) to facilitate the coupling reaction.

    • Continue stirring the reaction mixture for 1.5 to 2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the crude product with cold water to remove any unreacted salts and acids.

    • Purify the dye by recrystallization from a suitable solvent, such as an ethanol-methanol mixture.

    • Dry the purified dye in a desiccator or a vacuum oven.

Protocol 2: Synthesis of a Disazo Disperse Dye

This protocol outlines a two-step process to create a disazo dye, where an intermediate monoazo compound is further diazotized and coupled.

Procedure:

  • Synthesis of the Intermediate Monoazo Compound:

    • Follow the diazotization procedure as described in Protocol 1 for this compound.

    • Couple the resulting diazonium salt with an appropriate primary aromatic amine (e.g., 3-chloroaniline) under acidic conditions to form the intermediate monoazo compound.

    • Isolate and purify this intermediate compound by filtration and recrystallization.

  • Synthesis of the Final Disazo Dye:

    • Take the purified intermediate monoazo compound, which now contains a primary amino group, and subject it to a second diazotization reaction as described in Protocol 1.

    • Couple the resulting diazonium salt with a second, different coupling component (e.g., p-chloroaniline, N-phenylnaphthylamine, or 1-naphthol) under appropriate pH conditions.

    • Isolate and purify the final disazo dye using filtration and recrystallization from a suitable solvent like carbon tetrachloride.

Data Presentation

The following tables summarize representative quantitative data for azo dyes synthesized from the analogous compound, 2-methoxy-5-nitroaniline. This data is intended to provide a comparative basis for the properties of dyes that may be derived from this compound.

Table 1: Spectral Properties of Monoazo Dyes Derived from 2-Methoxy-5-nitroaniline

DyeCoupling Componentλmax (nm)log εColorYield (%)
11-Hydroxynaphthalene4804.25Orange78
22-Hydroxynaphthalene4904.30Red75
3N-Phenylnaphthylamine5004.40Brown58
41,3-Diaminobenzene4754.20Yellow65
51,3-Dihydroxybenzene4604.15Yellow70
63-Aminophenol4704.18Orange68

Table 2: Fastness Properties of Disazo Dyes Derived from 2-Methoxy-5-nitroaniline on Polyester and Nylon 66 Fabrics

DyeFabricLight Fastness (1-8)Wash Fastness (1-5)Rub Fastness (Dry) (1-5)Rub Fastness (Wet) (1-5)
5aPolyester64-554
Nylon 665-644-54
5bPolyester6554-5
Nylon 6664-554
5cPolyester6-7554-5
Nylon 6664-554
5dPolyester64-554
Nylon 665-644-54
5ePolyester5444
Nylon 665443-4
5fPolyester64-554
Nylon 665-644-54

Note: Light fastness is rated on a scale of 1-8 (excellent), while wash and rub fastness are rated on a scale of 1-5 (excellent).

Mandatory Visualizations

Diagram 1: General Workflow for Monoazo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_purification Purification Stage Amine This compound in Acid (HCl/H₂SO₄) IceBath1 Cool to 0-5 °C Amine->IceBath1 NaNO2 Sodium Nitrite (NaNO₂) Solution NaNO2->IceBath1 Dropwise Addition DiazoniumSalt Diazonium Salt Solution IceBath1->DiazoniumSalt IceBath2 Cool to 0-5 °C DiazoniumSalt->IceBath2 Slow Addition with Stirring CouplingAgent Coupling Agent (e.g., Naphthol derivative) CouplingAgent->IceBath2 AzoDye Crude Azo Dye (Precipitate) IceBath2->AzoDye Filtration Filtration & Washing AzoDye->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization PureDye Purified Azo Dye Recrystallization->PureDye

Caption: General workflow for the synthesis of a monoazo dye.

Diagram 2: Logical Relationship in Azo Dye Synthesis

LogicalRelationship Start Starting Materials DiazoComponent Diazo Component (this compound) Start->DiazoComponent CouplingComponent Coupling Component (e.g., Phenol, Naphthol, Amine) Start->CouplingComponent Reagents Reaction Reagents (Acid, NaNO₂) Start->Reagents Diazotization Diazotization DiazoComponent->Diazotization Coupling Azo Coupling CouplingComponent->Coupling Reagents->Diazotization Process Chemical Process Process->Diazotization Process->Coupling Diazotization->Coupling AzoDye Azo Dye Coupling->AzoDye Product Final Product & Properties Product->AzoDye Properties Color & Fastness Properties Product->Properties AzoDye->Properties

Caption: Logical relationship of components in azo dye synthesis.

Application Notes and Protocols for the Diazotization of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diazotization of 5-methoxy-2-methyl-4-nitroaniline, a critical transformation in synthetic organic chemistry. The resulting diazonium salt is a versatile intermediate, particularly in the synthesis of azo dyes and other functionalized aromatic compounds. Due to the inherent instability of diazonium salts, this protocol emphasizes strict adherence to safety precautions.

Introduction

The diazotization of primary aromatic amines, such as this compound, is a fundamental process that converts the amino group into a highly reactive diazonium group (-N₂⁺).[1][2] This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C).[1][2] The resulting diazonium salt is a valuable intermediate that can undergo a variety of substitution reactions, often with the loss of nitrogen gas (N₂), to introduce a wide range of functional groups onto the aromatic ring.[3]

Safety Precautions

Warning: Solid diazonium salts are often shock-sensitive and can be explosive.[3][4] This protocol is designed for the in situ use of the diazonium salt in solution to mitigate this risk. Never attempt to isolate the solid diazonium salt. [2][3]

  • Temperature Control: The reaction is exothermic and must be maintained between 0-5 °C to prevent the decomposition of the thermally unstable diazonium salt.[2][5][6] Decomposition can lead to the release of nitrogen gas and the formation of hazardous byproducts.[2]

  • Acid Handling: Concentrated acids are corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

  • Nitrous Acid: Nitrous acid and its gaseous decomposition products (NOx) are toxic and corrosive.[3][7] This entire procedure must be performed in a well-ventilated fume hood.[7]

  • Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and safety hazards.[4] It is recommended to check for excess nitrous acid using starch-iodide paper.[4]

Experimental Protocol

This protocol is adapted from established procedures for the diazotization of structurally similar aromatic amines, such as 2-methoxy-5-nitroaniline.[8][9][10][11]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea (optional, for quenching excess nitrous acid)

  • Distilled Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Salt Suspension:

    • In a three-neck round-bottom flask equipped with a stirrer and thermometer, add this compound (e.g., 10.0 mmol, 1 equivalent).

    • In a fume hood, slowly add a mixture of concentrated acid and distilled water (e.g., for sulfuric acid, a common ratio is 6 mL of concentrated H₂SO₄ in 50 mL of water).[8][10] Stir the mixture. The amine will dissolve to form its salt, which may precipitate as a fine slurry.[2]

  • Cooling:

    • Place the flask in an ice-salt bath and cool the stirred suspension to a stable internal temperature between 0 °C and 5 °C.[2][6] It is critical to maintain this temperature throughout the reaction.[6]

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (e.g., 10.5 mmol, 1.05 equivalents) in cold distilled water.[2] Cool this solution in a separate ice bath.

  • Diazotization Reaction:

    • Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the cold, stirred amine salt suspension over 20-30 minutes.[8][9]

    • Monitor the internal temperature closely and ensure it does not rise above 5 °C.[6]

  • Completion and Use:

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0-5 °C to ensure the reaction goes to completion.[8][10]

    • The completeness of the diazotization can be verified by testing a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid.

    • If desired, a small amount of urea can be added to quench any excess nitrous acid.[10]

    • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent synthetic step (e.g., azo coupling) without isolation.[7]

Data Presentation

ParameterValueReference / Notes
Starting MaterialThis compound
Molar Ratio (Amine:Nitrite)1 : 1.05A slight excess of nitrite is common to ensure complete reaction.[2]
AcidSulfuric Acid or Hydrochloric AcidStrong mineral acids are required to generate nitrous acid in situ.[2][12]
SolventWaterAqueous medium is typical for this transformation.[3]
Reaction Temperature0–5 °CCritical for the stability of the diazonium salt.[2][4][5][6]
Reaction Time30-60 minutesIncludes dropwise addition and subsequent stirring.[8][9][10]
Product5-Methoxy-2-methyl-4-nitrobenzenediazonium saltHighly reactive intermediate, used in situ.[2][3]

Experimental Workflow

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction amine_prep 1. Dissolve this compound in Acidic Aqueous Solution cooling 2. Cool Amine Salt Suspension to 0-5 °C amine_prep->cooling diazotization 4. Add Nitrite Solution Dropwise to Amine Suspension (0-5 °C) cooling->diazotization nitrite_prep 3. Prepare Cold Aqueous Sodium Nitrite Solution nitrite_prep->diazotization stirring 5. Stir for 30 min at 0-5 °C diazotization->stirring quench 6. (Optional) Quench Excess Nitrous Acid with Urea stirring->quench use 7. Use Diazonium Salt Solution Immediately for Subsequent Reaction stirring->use quench->use

Caption: Workflow for the diazotization of this compound.

Applications

The primary application of diazotized this compound is as a diazo component in the synthesis of azo dyes and pigments.[1] The resulting diazonium salt can be reacted with various coupling components (e.g., phenols, naphthols, anilines) to produce a wide range of colors.[1] These dyes find use in the textile, printing, and coatings industries. Beyond colorants, diazonium salts are versatile intermediates for introducing other functional groups, making them valuable in the synthesis of pharmaceuticals and agrochemicals.[1][12]

References

Limited Publicly Available Data on Materials Science Applications of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that while 5-Methoxy-2-methyl-4-nitroaniline is recognized as a useful research chemical, detailed application notes and extensive data regarding its specific use in materials science are not widely available in the public domain. [1][2] The compound, with the molecular formula C8H10N2O3 and a molecular weight of approximately 182.18 g/mol , is commercially available for research purposes.[3][4][5] However, peer-reviewed articles and established protocols detailing its integration into materials such as polymers, or its performance in areas like organic electronics, are scarce.

Due to its molecular structure—an aniline derivative with electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups—it is plausible to hypothesize its potential in fields where similar molecules have shown promise, such as nonlinear optics (NLO).[6][7][8] Nitroaniline derivatives are a well-known class of organic NLO materials.[7][8] The charge asymmetry created by the substituent groups can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO effects.

Given the lack of specific experimental data for this compound, this document will provide a generalized protocol for the characterization of a new organic compound for potential NLO applications, drawing parallels from research on similar nitroaniline compounds. This serves as a foundational guide for researchers and scientists interested in exploring the properties of this specific molecule.

Hypothetical Application in Nonlinear Optics

Organic materials with significant second-harmonic generation (SHG) properties are valuable for applications in optoelectronics and photonics, including frequency conversion of lasers.[9] The investigation of this compound for NLO applications would typically involve crystal growth, structural characterization, and optical measurements.

General Experimental Workflow for NLO Characterization

The following diagram outlines a general workflow for synthesizing and characterizing a novel organic compound for nonlinear optical applications.

Caption: General workflow for the synthesis and characterization of a novel organic material for NLO applications.

Protocols for Characterization

The following are generalized protocols that would be essential for evaluating the potential of this compound in materials science, particularly for NLO applications.

Protocol 1: Crystal Growth by Slow Evaporation
  • Solvent Selection: Begin by testing the solubility of purified this compound in a range of high-purity solvents (e.g., acetone, ethanol, methanol, tetrahydrofuran) at room temperature and elevated temperatures. A suitable solvent will show moderate solubility at a higher temperature and lower solubility at room temperature.

  • Saturated Solution Preparation: Prepare a saturated solution of the compound in the selected solvent by heating and stirring until no more solute dissolves.

  • Filtration: Filter the hot, saturated solution through a pre-warmed filter paper or a syringe filter into a clean crystallizing dish or beaker. This step removes any insoluble impurities.

  • Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Once single crystals of sufficient size and quality have formed, carefully harvest them from the solution. Wash the crystals with a small amount of cold solvent and dry them on a filter paper.

Protocol 2: Second-Harmonic Generation (SHG) Screening using the Kurtz-Perry Powder Technique

This technique provides a rapid and effective method for screening crystalline materials for second-order NLO activity.

  • Sample Preparation: Grind the grown crystals of this compound into a fine powder. Sieve the powder to obtain a uniform particle size.

  • Experimental Setup:

    • A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

    • The powdered sample is packed into a thin cell with transparent windows.

    • A photomultiplier tube (PMT) is used to detect the second-harmonic signal generated at 532 nm.

    • A reference material with a known SHG efficiency, such as potassium dihydrogen phosphate (KDP), is used for comparison.

  • Measurement:

    • The fundamental laser beam is directed onto the sample.

    • Filters are used to block the fundamental wavelength and allow only the second-harmonic signal to reach the PMT.

    • The intensity of the 532 nm light is measured.

  • Efficiency Calculation: The SHG efficiency of the sample is determined by comparing the intensity of its second-harmonic signal to that of the reference material (KDP).

Quantitative Data for Structurally Similar Compounds

While specific quantitative data for this compound is not available, the following table presents data for a structurally related compound, N-methoxymethyl-4-nitroaniline (MMNA), to provide a reference for the type of properties that are important for NLO materials.[6]

PropertyN-methoxymethyl-4-nitroaniline (MMNA)
Crystal SystemOrthorhombic
Space GroupP212121
Melting Point115 °C
Density1.34 g/cm³
Refractive Index (nω at 1.06 µm)n_a = 1.748, n_b = 1.602
Refractive Index (n2ω at 0.53 µm)n_c = 1.635
Effective NLO Coefficient (deff)15 pm/V

Table 1: Physical and Nonlinear Optical Properties of N-methoxymethyl-4-nitroaniline (MMNA).[6]

Further research and experimental validation are necessary to determine the specific properties and potential applications of this compound in materials science. The protocols and comparative data provided here offer a starting point for such investigations.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Derivatives from 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of two important classes of derivatives from 5-Methoxy-2-methyl-4-nitroaniline: Azo Dyes and Benzimidazoles . This starting material, a substituted nitroaniline, offers multiple reactive sites, allowing for the creation of a diverse range of compounds with potential applications in medicinal chemistry, materials science, and diagnostics.

Introduction

This compound is a versatile chemical intermediate. Its structure features a primary aromatic amine (-NH₂) and a nitro group (-NO₂), both of which are amenable to a variety of chemical transformations. The amine group can be readily diazotized and coupled to form vibrant azo compounds. Alternatively, the nitro group can be reduced to a primary amine, creating an ortho-phenylenediamine derivative, which is a key precursor for the synthesis of benzimidazoles and other fused heterocyclic systems. These notes detail the synthetic pathways for these transformations.

Key Synthetic Pathways from this compound

Two primary synthetic routes for the derivatization of this compound are outlined below. These pathways leverage the reactivity of the amine and nitro functional groups.

G cluster_0 cluster_1 cluster_2 cluster_3 start_node start_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node A This compound B Diazonium Salt Intermediate A->B D 4-Methoxy-5-methyl-1,2-phenylenediamine A->D C Azo Dye Derivatives B->C E Benzimidazole Derivatives D->E R1 1. NaNO₂, HCl (aq) 2. 0-5 °C R2 Coupling Agent (e.g., Naphthols, Anilines) R3 Reduction (e.g., Fe/HCl or H₂/Pd-C) R4 Cyclization (e.g., Aldehydes, Carboxylic Acids)

Caption: Key synthetic pathways for derivatization.

Application 1: Synthesis of Azo Dye Derivatives

Azo dyes are a prominent class of organic colorants. The synthesis involves the diazotization of the primary amine on this compound to form a reactive diazonium salt, which is then coupled with an electron-rich aromatic compound (the coupling agent) to yield the final azo dye.

Experimental Protocol: Diazotization and Azo Coupling

This protocol describes the synthesis of a representative azo dye by coupling the diazonium salt of this compound with 2-Naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (0.01 mol, 1.82 g) in a mixture of concentrated HCl (5 mL) and water (20 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

    • Prepare a solution of sodium nitrite (0.011 mol, 0.76 g) in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.

    • After complete addition, continue stirring for an additional 30 minutes at 0-5 °C to ensure the formation of the diazonium salt is complete. The resulting clear, yellowish solution should be kept cold for the next step.

  • Preparation of Coupling Agent Solution:

    • In a separate 400 mL beaker, dissolve 2-Naphthol (0.01 mol, 1.44 g) in 50 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • While stirring vigorously, slowly add the cold diazonium salt solution to the cold 2-Naphthol solution.

    • A brightly colored precipitate (the azo dye) will form immediately.

    • Continue to stir the reaction mixture in the ice bath for 1 hour to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the solid product thoroughly with cold deionized water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data (Exemplary)

The following table provides expected data for a representative azo dye synthesized from this compound and 2-Naphthol. Actual results may vary based on experimental conditions.

ParameterValue
Starting Material This compound
Coupling Agent 2-Naphthol
Product Name 1-((4-methoxy-5-methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol
Molecular Formula C₁₈H₁₅N₃O₄
Molecular Weight 337.33 g/mol
Appearance Red to dark red solid
Expected Yield 75-85%
Melting Point >200 °C (decomposes)

Workflow Diagram: Azo Dye Synthesis

G step_node step_node qc_node qc_node product_node product_node A Dissolve Amine in Acid B Cool to 0-5 °C A->B C Dropwise Addition of NaNO₂ B->C D Diazonium Salt Formation C->D F Combine Solutions (Coupling) D->F E Prepare Coupling Solution E->F G Stir for 1 hour F->G H Filter Precipitate G->H I Wash with Water H->I J Recrystallize & Dry I->J K Final Azo Dye J->K

Caption: Experimental workflow for azo dye synthesis.

Application 2: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a crucial class of heterocyclic compounds found in many pharmaceuticals. The synthesis begins with the reduction of the nitro group of this compound to an amine, forming a diamine intermediate. This intermediate is then cyclized with an aldehyde or a carboxylic acid derivative to form the benzimidazole ring.

Experimental Protocol: Reduction and Benzimidazole Formation

This protocol details a two-step synthesis of a 2-substituted benzimidazole derivative.

Step 1: Reduction of the Nitro Group

Materials:

  • This compound

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol or Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, add this compound (0.01 mol, 1.82 g) and methanol (50 mL).

  • To this suspension, add iron powder (0.05 mol, 2.8 g) followed by the slow addition of concentrated HCl (2 mL).

  • Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a 20% NaOH solution until the pH is ~10.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 4-Methoxy-5-methyl-1,2-phenylenediamine. This product is often used in the next step without further purification.

Step 2: Cyclization to form a Benzimidazole

Materials:

  • 4-Methoxy-5-methyl-1,2-phenylenediamine (from Step 1)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethanol

  • Sodium metabisulfite (optional, as a mild oxidant)

Procedure:

  • Dissolve the crude diamine (approx. 0.01 mol) in ethanol (40 mL) in a round-bottom flask.

  • Add the aromatic aldehyde (e.g., Benzaldehyde, 0.01 mol, 1.06 g).

  • Heat the mixture to reflux and stir for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain the purified 2-substituted benzimidazole.

Quantitative Data (Exemplary)

The following table provides expected data for a representative benzimidazole synthesized from this compound and Benzaldehyde.

ParameterValue
Starting Material This compound
Cyclizing Agent Benzaldehyde
Product Name 6-Methoxy-5-methyl-2-phenyl-1H-benzo[d]imidazole
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.29 g/mol
Appearance Off-white to light brown solid
Expected Overall Yield 60-75% (over two steps)
Melting Point Varies with purity, typically >220 °C

Logical Diagram: Benzimidazole Synthesis Pathway

G start_node start_node process_node process_node intermediate_node intermediate_node product_node product_node A Start: this compound B Nitro Group Reduction (Fe/HCl) A->B C Intermediate: 4-Methoxy-5-methyl-1,2-phenylenediamine B->C D Condensation & Cyclization (with Aldehyde) C->D E Purification (Recrystallization) D->E F Final Product: 2-Substituted Benzimidazole E->F

Caption: Logical steps in benzimidazole synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitroanilines and their derivatives can be toxic and may cause skin irritation. Handle with care.

  • Diazonium salts, especially when dry, can be explosive. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

  • The reactions described involve the use of strong acids and bases. Handle these reagents with extreme caution.

  • The reduction of nitro compounds can be exothermic. Ensure proper temperature control.

Application Notes and Protocols for the Synthesis of Disperse Dyes Using 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of disperse dyes utilizing 5-Methoxy-2-methyl-4-nitroaniline as the diazo component. The methodologies are based on established principles of azo dye chemistry and can be adapted for various research and development applications, including the creation of novel colorants for textiles, high-performance pigments, and functional dyes for specialized applications.

Introduction

This compound is an aromatic amine that serves as a valuable precursor in the synthesis of azo dyes.[1] Its structure, featuring methoxy, methyl, and nitro functional groups, allows for the creation of a diverse range of hues with good tinctorial strength and fastness properties. The synthesis of disperse dyes from this intermediate follows a well-established two-step process: diazotization followed by an azo coupling reaction.[2]

  • Diazotization: The primary amino group (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[2][3]

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds like phenols, naphthols, or other aniline derivatives.[2] This reaction forms the stable azo bond (-N=N-), which is the primary chromophore responsible for the color of the dye.[4]

The final properties of the dye, including its color, fastness, and solubility, are determined by the chemical structures of both the diazo component (this compound) and the chosen coupling agent.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of disperse dyes from this compound.

Protocol 1: Diazotization of this compound

This protocol outlines the formation of the diazonium salt solution, which is a critical intermediate in the synthesis of azo dyes.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea (optional, for destroying excess nitrous acid)

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Thermometer

Procedure:

  • In a beaker, create a dispersion of this compound (e.g., 0.024 mole) in distilled water (e.g., 40 mL).[4]

  • Carefully add concentrated sulfuric acid (e.g., 6 mL) to the mixture while stirring.[4]

  • Cool the mixture to 0-5°C in an ice bath with continuous stirring.[4]

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.03 mole) in distilled water (e.g., 10 mL).[1]

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 20-30 minutes, ensuring the temperature remains between 0-5°C.[1][3]

  • Continue stirring the mixture for an additional 30 minutes after the addition is complete to ensure full diazotization.[2]

  • The completion of the diazotization can be verified by testing a drop of the reaction mixture with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[3] If desired, a small amount of urea can be added to quench the excess nitrous acid.[4]

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the final azo dye. The example below uses a generic naphthol derivative as the coupling agent.

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling Component (e.g., 1-hydroxynaphthalene, N-phenylnaphthylamine)[4]

  • Sodium Hydroxide (NaOH) or Acetic Acid, depending on the coupling component

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Prepare a solution of the coupling component (e.g., 0.024 mole of 1-hydroxynaphthalene) in an appropriate solvent. For phenolic couplers, dissolve them in an aqueous solution of sodium hydroxide. For amine couplers, they can be dissolved in acetic acid.[4][5]

  • Cool the coupling component solution to 0-5°C in an ice bath.[5]

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[2] A brightly colored precipitate of the azo dye should form immediately.[2]

  • Continue stirring the reaction mixture in the ice bath for an additional 1.5 to 2 hours to ensure the completion of the coupling reaction.[4][5]

  • Isolate the crude dye by filtration.

  • Wash the precipitate with cold distilled water until the washings are neutral.

  • Dry the synthesized dye in an oven at a moderate temperature (e.g., 60-80°C).

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-methanol mixture.[4]

Data Presentation

The following tables summarize quantitative data for monoazo and disazo disperse dyes synthesized from the closely related precursor, 2-methoxy-5-nitroaniline. This data provides an expected range of performance for dyes derived from this compound.

Table 1: Synthesis and Spectral Data of Monoazo Dyes Derived from 2-Methoxy-5-nitroaniline

DyeCoupling ComponentYield (%)λmax (nm) in DMFLog ε
1 1-hydroxynaphthalene785204.15
2 2-hydroxynaphthalene-4804.26
3 N-phenylnaphthylamine585264.30
4 1,3-diaminobenzene-5104.21
5 1,3-dihydroxybenzene-4304.18
6 3-aminophenol-4904.28

Data sourced from studies on 2-methoxy-5-nitroaniline.[1][4]

Table 2: Fastness Properties of Disazo Dyes on Polyester and Nylon 66 Fabrics

DyeLight Fastness (Polyester)Light Fastness (Nylon 66)Wash Fastness (Polyester)Wash Fastness (Nylon 66)Rubbing Fastness (Dry - Polyester)Rubbing Fastness (Wet - Polyester)
5a 654-5454-5
5b 5-6554-555
5c 65-6554-54
5d 654-54-554-5
5e 4-544444
5f 5-6554-554-5

Fastness ratings are on a scale of 1-8 for light fastness (where 8 is excellent) and 1-5 for wash and rubbing fastness (where 5 is excellent). Data is for disazo dyes derived from 2-methoxy-5-nitroaniline and 3-chloroaniline.[5][6]

Visualizations

The following diagrams illustrate the key workflows and chemical pathways involved in the synthesis of disperse dyes from this compound.

Synthesis_Workflow start Start: this compound diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt azo_coupling Azo Coupling (0-5°C) diazonium_salt->azo_coupling coupling_agent Coupling Component (e.g., Naphthol derivative) coupling_agent->azo_coupling crude_dye Crude Disperse Dye azo_coupling->crude_dye filtration Filtration & Washing crude_dye->filtration purification Drying & Recrystallization filtration->purification final_product Purified Disperse Dye purification->final_product

Caption: General workflow for the synthesis of disperse dyes.

Diazotization_Pathway amine Aromatic Amine (Ar-NH₂) diazonium_ion Diazonium Ion (Ar-N₂⁺) amine->diazonium_ion Reaction with HNO₂ reagents NaNO₂ + H₂SO₄ nitrous_acid Nitrous Acid (HNO₂) reagents->nitrous_acid in situ generation

Caption: Simplified diazotization reaction pathway.

Azo_Coupling_Pathway diazonium Diazonium Ion (Ar-N₂⁺) azo_dye Azo Dye (Ar-N=N-Ar') diazonium->azo_dye coupler Coupling Component (Electron-rich aromatic) coupler->azo_dye

Caption: Azo coupling reaction to form the final dye.

References

Application Notes and Protocols: Safe Handling and Storage of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methyl-4-nitroaniline (CAS No. 106579-00-4) is an aromatic amine derivative utilized as a chemical intermediate and research chemical in various synthetic applications.[1] Due to its chemical structure, containing nitro and amine functionalities, this compound is classified as hazardous and requires strict adherence to safety protocols to minimize risk to laboratory personnel. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical and Physical Properties

Properly identifying the physical and chemical properties of a substance is the first step in a safe handling strategy. The key properties of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 106579-00-4[2][3]
Molecular Formula C₈H₁₀N₂O₃[2][3]
Molecular Weight 182.18 g/mol [2]
Appearance Solid, powder/crystal form[4]
Melting Point 168-170 °C[5]
Solubility Data for this specific isomer is not readily available. Treat as poorly soluble in water. Solubility is expected in many organic solvents.N/A

Hazard Identification and Safety

This compound is classified as a hazardous substance. The following table outlines its GHS classifications, which dictate the necessary handling precautions.

Table 2: GHS Hazard Classification

Hazard ClassHazard CodeStatement
Flammable solidsH228Flammable solid
Acute toxicity, OralH302Harmful if swallowed
Acute toxicity, DermalH312Harmful in contact with skin
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH319Causes serious eye irritation
Acute toxicity, InhalationH332Harmful if inhaled
Specific target organ toxicity, single exposureH335May cause respiratory irritation
Data sourced from PubChem.[2]

The logical approach to mitigating these hazards involves a multi-layered strategy of engineering controls, administrative controls, and personal protective equipment.

Diagram 1: Hazard Mitigation Strategy cluster_main cluster_controls cluster_details main This compound Hazards eng Engineering Controls main->eng Mitigated By admin Administrative Controls main->admin Mitigated By ppe Personal Protective Equipment main->ppe Mitigated By hood Chemical Fume Hood eng->hood vent Local Exhaust Ventilation eng->vent sds Review SDS Before Use admin->sds training Personnel Training admin->training labeling Proper Labeling admin->labeling gloves Nitrile Gloves ppe->gloves goggles Safety Goggles ppe->goggles coat Lab Coat ppe->coat

Caption: Hazard Mitigation Strategy for this compound.

Experimental Protocols

Protocol 3.1: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and ensuring laboratory safety.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Segregation: Store separately from incompatible materials to prevent accidental mixing.

Protocol 3.2: Personal Protective Equipment (PPE)

A baseline of PPE is mandatory when handling this chemical.

Table 3: Recommended Personal Protective Equipment

ProtectionSpecificationPurpose
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield.Protects against dust particles and splashes.
Skin Nitrile rubber gloves (minimum 0.11 mm thickness) and a flame-retardant lab coat.Prevents dermal exposure and skin irritation.
Respiratory Use in a certified chemical fume hood. If a hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.Prevents inhalation of harmful dust.
Protocol 3.3: Weighing and Dispensing Workflow

This protocol outlines the standard procedure for safely handling the solid compound. All steps must be performed inside a certified chemical fume hood.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, receiving flask, etc.) before retrieving the chemical.

  • Handling:

    • Retrieve the container of this compound from its storage location.

    • Gently tap the container before opening to settle the contents.

    • Slowly open the container inside the fume hood to avoid creating airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid scooping actions that could generate dust.

    • Once weighing is complete, securely close the primary container.

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol).

    • Place all disposable items (weigh boat, bench paper, wipes) into a designated solid hazardous waste container.

    • Wipe down the work surface within the fume hood.

  • Post-Handling:

    • Return the chemical container to its designated storage location.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Diagram 2: Safe Handling and Dispensing Workflow start Start don_ppe Don Appropriate PPE start->don_ppe prep Prepare Fume Hood and Equipment retrieve Retrieve Chemical from Storage prep->retrieve don_ppe->prep weigh Weigh and Dispense Inside Hood retrieve->weigh cleanup Clean Equipment and Surfaces weigh->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose store Return Chemical to Storage dispose->store doff_ppe Doff PPE and Wash Hands store->doff_ppe end_node End doff_ppe->end_node

Caption: A stepwise workflow for safely handling solid this compound.

Emergency and First Aid Protocols

Protocol 4.1: Spill Response

For a small spill of solid material inside a chemical fume hood:

  • Alert: Notify personnel in the immediate area.

  • Isolate: Keep the fume hood sash lowered.

  • Absorb: Gently cover the spill with a dry, non-reactive absorbent material (e.g., sand or vermiculite).

  • Collect: Carefully scoop the absorbed material and spilled solid into a labeled hazardous waste container using non-sparking tools.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

For larger spills or spills outside of a fume hood, evacuate the area and contact institutional emergency personnel.

Protocol 4.2: First Aid Measures

Immediate first aid is crucial in the event of an exposure.

Table 4: First Aid Procedures for Exposure

Exposure RouteAction
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

References

Application Notes and Protocols for Substituted Methoxy-Nitroanilines as Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroanilines are versatile chemical intermediates integral to the synthesis of a wide array of pharmaceutical compounds. Their unique combination of functional groups—an amine, a nitro group, and various ring substituents—allows for diverse chemical transformations, making them valuable starting materials in medicinal chemistry. This document provides detailed application notes and experimental protocols for two key building blocks: 4-Fluoro-2-methoxy-5-nitroaniline and 4-Methoxy-2-nitroaniline .

While the specific compound 5-Methoxy-2-methyl-4-nitroaniline has limited documented applications in pharmaceutical synthesis in publicly available literature, the structurally similar compounds detailed herein serve as excellent exemplars of how this class of molecules is utilized in the development of commercially significant drugs. The protocols and data provided are based on established synthetic routes to major pharmaceuticals and are intended to guide researchers in adapting these methods for their own novel drug discovery programs.

4-Fluoro-2-methoxy-5-nitroaniline: A Key Intermediate for Osimertinib

Application: 4-Fluoro-2-methoxy-5-nitroaniline is a critical building block in the synthesis of Osimertinib (marketed as Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[1][2] The aniline moiety and the nitro group serve as reactive handles for the construction of the complex quinazoline core of the final drug molecule.

Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline can be achieved through the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, followed by deprotection.[1]

Experimental Protocol:

Step A: Acetylation of 4-fluoro-2-methoxyaniline

  • To a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 90°C and stir for 3-5 hours.

  • Cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-(4-fluoro-2-methoxyphenyl)acetamide.

Step B: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

  • Dissolve N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture into chilled water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Step C: Deprotection to 4-fluoro-2-methoxy-5-nitroaniline

  • Suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (1.0 eq) in a mixture of methanol and hydrochloric acid.

  • Heat the mixture to reflux and stir for 3-5 hours.

  • Distill off the solvent under reduced pressure.

  • Adjust the pH of the residue to 9.0 with a sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 4-fluoro-2-methoxy-5-nitroaniline.

Quantitative Data for Synthesis of 4-fluoro-2-methoxy-5-nitroaniline Intermediate:

StepReactantProductReagentsYieldPurity (HPLC)
A4-fluoro-2-methoxyanilineN-(4-fluoro-2-methoxyphenyl)acetamideAcetic anhydride, Acetic acid~98%>99%
BN-(4-fluoro-2-methoxyphenyl)acetamideN-(4-fluoro-2-methoxy-5-nitrophenyl)acetamideFuming nitric acid, Sulfuric acid~78%>99%
CN-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide4-fluoro-2-methoxy-5-nitroanilineMethanol, Hydrochloric acidHigh>99%

Note: Yields are approximate and may vary based on reaction scale and conditions.

Logical Workflow for the Synthesis of 4-fluoro-2-methoxy-5-nitroaniline

G A 4-fluoro-2-methoxyaniline B N-(4-fluoro-2-methoxyphenyl)acetamide A->B Acetylation C N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide B->C Nitration D 4-fluoro-2-methoxy-5-nitroaniline C->D Deprotection

Caption: Synthetic pathway to 4-fluoro-2-methoxy-5-nitroaniline.

4-Methoxy-2-nitroaniline: A Key Intermediate for Omeprazole

Application: 4-Methoxy-2-nitroaniline is a crucial intermediate in the industrial synthesis of Omeprazole, a proton pump inhibitor used to treat acid reflux and ulcers.[3] The strategic placement of the methoxy, nitro, and amino groups on the aniline ring is essential for the subsequent construction of the benzimidazole core of omeprazole.

Synthesis of 4-Methoxy-2-nitroaniline via Continuous Flow Reactor

A modern and efficient method for the synthesis of 4-methoxy-2-nitroaniline utilizes a continuous flow reactor system, which offers improved safety, efficiency, and scalability compared to traditional batch processes.[3]

Experimental Protocol (Conceptual Flow Synthesis):

Step 1: Acetylation

  • A solution of 4-methoxyaniline in a suitable solvent (e.g., acetic acid) and acetic anhydride are continuously pumped into a microreactor (Reactor I).

  • The reaction is carried out at a controlled temperature and residence time to achieve complete acetylation, yielding a solution of 4-methoxyacetanilide.

Step 2: Nitration

  • The output stream from Reactor I, containing 4-methoxyacetanilide, is mixed with a nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) in a second microreactor (Reactor II).

  • The nitration reaction is performed under controlled temperature and residence time to selectively produce 4-methoxy-2-nitroacetanilide.

Step 3: Hydrolysis (Deprotection)

  • The output from Reactor II is then mixed with a hydrolyzing agent (e.g., aqueous sodium hydroxide) in a third microreactor (Reactor III).

  • The hydrolysis is carried out at an elevated temperature to remove the acetyl group, yielding 4-methoxy-2-nitroaniline.

Step 4: Work-up

  • The final reaction mixture is collected, and the product is isolated through filtration and purified by recrystallization.

Quantitative Data for Continuous Flow Synthesis of 4-methoxy-2-nitroaniline:

StepStarting MaterialProductKey ParametersOverall YieldPurity (HPLC)
1-34-methoxyaniline4-methoxy-2-nitroanilineControlled temperature, residence time~85%>99%

Note: This data is based on a patented continuous flow process and serves as a representative example.[3]

Experimental Workflow for Continuous Flow Synthesis

G cluster_0 Reactor I cluster_1 Reactor II cluster_2 Reactor III A 4-methoxyaniline + Acetic Anhydride B Acetylation A->B C 4-methoxyacetanilide + Nitrating Agent B->C Product Stream D Nitration C->D E 4-methoxy-2-nitroacetanilide + Hydrolyzing Agent D->E Product Stream F Hydrolysis E->F G Isolation & Purification F->G Product Stream

Caption: Continuous flow synthesis of 4-methoxy-2-nitroaniline.

General Reactions and Potential Applications

The functional groups on this compound suggest several potential synthetic transformations relevant to pharmaceutical chemistry:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a diamino-substituted benzene ring. This is a common strategy for creating scaffolds for various heterocyclic ring systems.

  • Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of other leaving groups on the ring.

  • Diazotization of the Amino Group: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions.

  • Amide or Sulfonamide Formation: The aniline nitrogen can be acylated or sulfonylated to introduce diverse side chains, which can be crucial for modulating the biological activity and pharmacokinetic properties of a drug candidate.

The interplay of these reactive sites makes substituted nitroanilines, including the titular this compound, valuable and versatile building blocks in the design and synthesis of novel therapeutic agents. Researchers are encouraged to explore these transformations in their efforts to develop new pharmaceuticals.

References

Application Notes and Protocols: The Reaction Mechanism of 5-Methoxy-2-methyl-4-nitroaniline in Azo Dye Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methoxy-2-methyl-4-nitroaniline is a substituted aromatic amine that serves as a crucial intermediate, specifically as a diazo component, in the synthesis of azo dyes. The chemical structure, featuring an amino group, a methoxy group, a methyl group, and a nitro group on a benzene ring, provides a reactive foundation for creating a diverse range of colorants. The formation of dyes using this compound follows a well-established two-stage reaction mechanism: diazotization followed by azo coupling.[1] The resulting azo compounds (R-N=N-R') contain an extended system of conjugated double bonds, which acts as a chromophore responsible for the dye's color. Understanding this mechanism is vital for controlling the synthesis process and for designing new dye molecules with specific properties for various applications, including textiles, pigments, and potentially as biological stains or markers.

Chemical and Physical Properties

The fundamental properties of the starting amine are critical for defining reaction stoichiometry and conditions.

PropertyValue
IUPAC Name This compound[2]
Molecular Formula C₈H₁₀N₂O₃[2]
Molecular Weight 182.18 g/mol [2]
CAS Number 106579-00-4[2]
Appearance Yellow Dry Powder (typical for related isomers)[3]

Reaction Mechanism and Workflow

The synthesis of an azo dye using this compound is a sequential process. The primary amino group is first converted into a highly reactive diazonium salt. This salt then acts as an electrophile, reacting with an electron-rich coupling component to form the final stable azo dye.[1]

G Start This compound Step1 Diazotization Start->Step1 NaNO₂, H⁺ (0-5 °C) Intermediate Diazonium Salt Intermediate (-N₂⁺) Step1->Intermediate Step2 Azo Coupling Intermediate->Step2 Coupler Coupling Component (e.g., Naphthol, Phenol) Coupler->Step2 End Azo Dye Product Step2->End

Caption: General workflow for azo dye synthesis.

Step 1: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4] This reaction is conducted in a cold, acidic solution. Nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), reacts with the amino group of this compound. The temperature must be strictly controlled between 0-5°C to prevent the unstable diazonium salt from decomposing.[1]

G reactant reactant reagent reagent product product Aniline This compound Diazonium 5-Methoxy-2-methyl-4-nitro- benzenediazonium chloride Aniline->Diazonium Reaction Reagents + NaNO₂ + 2HCl (0-5 °C) Byproducts + NaCl + 2H₂O

Caption: The diazotization of this compound.

Step 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[5] These components typically include phenols, naphthols, or other anilines. The diazonium salt attacks the electron-rich ring of the coupling component, usually at the para position to an activating group, to form a stable azo compound. This electrophilic aromatic substitution reaction creates the characteristic -N=N- azo linkage.[1]

G reactant reactant coupler coupler reagent reagent product product Diazonium Diazonium Salt AzoDye Azo Dye Product Diazonium->AzoDye Electrophilic Aromatic Substitution CouplingComponent Electron-Rich Coupler (e.g., 2-Naphthol) Plus + Byproduct + H⁺

Caption: Azo coupling of a diazonium salt with a coupling component.

Experimental Protocols

The following is a representative laboratory protocol for the synthesis of an azo dye using a nitroaniline derivative. This procedure can be adapted for this compound.

Protocol 1: Synthesis of an Azo Dye

This protocol is adapted from established methods for synthesizing azo dyes from substituted anilines.[1][6]

A. Materials and Reagents:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Coupling Component (e.g., 2-Naphthol, Resorcinol)

  • Sodium Hydroxide (NaOH)

  • Urea (to destroy excess nitrous acid)

  • Deionized Water

  • Ethanol

  • Ice

  • Beakers, magnetic stirrer, Buchner funnel, filtration flask

B. Preparation of the Diazonium Salt Solution:

  • In a 100 mL beaker, dissolve 5 mmol of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Stir until fully dissolved.

  • Cool the beaker in an ice-water bath, maintaining the temperature between 0 and 5 °C with continuous stirring.

  • In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Keep the temperature strictly below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 20-30 minutes to ensure diazotization is complete.[6][7] A small amount of urea can be added to quench any excess nitrous acid.

C. Preparation of the Coupling Component Solution:

  • In a 250 mL beaker, dissolve 5.1 mmol of the chosen coupling component (e.g., 2-Naphthol) in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in a separate ice-water bath.

D. Azo Coupling Reaction:

  • While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling component solution.

  • A brightly colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

E. Isolation and Purification:

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with several portions of cold deionized water to remove any unreacted salts.[1]

  • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to achieve higher purity.

  • Dry the purified dye crystals in a desiccator or a low-temperature oven.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on studies of related nitroaniline compounds.

ParameterCondition / ValueReference
Diazotization Temperature 0-5 °C[1][6][8]
Diazotization Medium Concentrated H₂SO₄ or HCl[1][6]
Coupling pH Alkaline (for phenols/naphthols) or Acidic (for anilines)[1][7]
Reactant Molar Ratio ~1:1 (Diazo component to Coupler)[4]
Typical Yields 64% - 93% (Varies with reactants and conditions)[7][9]
Absorption Maxima (λmax) 416 - 767 nm (Dependent on final dye structure)[10]

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, and in accordance with institutional and regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 5-Methoxy-2-methyl-4-nitroaniline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The typical synthetic route involves the acetylation of 3-methoxy-4-methylaniline, followed by nitration and subsequent hydrolysis of the acetyl group.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incomplete Acetylation: The amino group of the starting material was not fully protected. 2. Ineffective Nitration: The nitrating agent was not sufficiently reactive, or the reaction conditions were not optimal. 3. Decomposition of Product: The reaction temperature was too high, leading to product degradation. 4. Loss during Workup: The product was lost during extraction or purification steps.1. Verify Acetylation: Before proceeding to nitration, confirm the formation of N-(5-methoxy-2-methylphenyl)acetamide by TLC or ¹H NMR. If incomplete, increase the reaction time or the amount of acetic anhydride. 2. Optimize Nitration: Ensure the use of a potent nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Control the addition rate and maintain a low temperature. 3. Strict Temperature Control: Maintain the reaction temperature between 0-10°C during the addition of the nitrating agent to prevent side reactions and decomposition. 4. Careful Workup: Use appropriate solvents for extraction and perform purification steps like recrystallization carefully to minimize loss.
Formation of Isomeric Byproducts 1. Direct Nitration without Protection: Nitrating 3-methoxy-4-methylaniline directly can lead to a mixture of isomers due to the competing directing effects of the amino and methoxy groups. 2. Suboptimal Reaction Conditions: Incorrect temperature or acid concentration can affect the regioselectivity of the nitration.1. Protect the Amino Group: Always perform acetylation of the amino group before nitration. The resulting acetamido group directs the nitro group primarily to the desired position. It has been noted that the formation of the 6-nitro isomer is generally not significant.[1] 2. Control Reaction Parameters: Maintain a low and consistent temperature during nitration. The composition of the nitrating mixture should be carefully controlled.
Presence of Dark, Tarry Material 1. Oxidation of the Aniline: The starting material or product can be oxidized by the nitric acid, especially at elevated temperatures. 2. Over-nitration: The formation of dinitro or other highly nitrated byproducts can lead to tar formation.1. Maintain Low Temperature: Strictly keep the reaction temperature below 10°C throughout the addition of the nitrating agent. 2. Use a Protecting Group: Acetylation of the amino group reduces its susceptibility to oxidation. 3. Controlled Stoichiometry: Use a controlled amount of the nitrating agent to avoid over-nitration.
Difficulty in Product Purification 1. Similar Polarity of Isomers: Isomeric byproducts may have similar solubility and chromatographic behavior to the desired product. 2. Presence of Tarry Impurities: Tarry materials can interfere with crystallization and chromatographic separation.1. Fractional Crystallization: This can be an effective method to separate isomers. Experiment with different solvent systems. 2. Column Chromatography: Use a high-resolution silica gel column and a carefully selected eluent system for separation. 3. Charcoal Treatment: Before crystallization, treating the solution with activated charcoal can help remove colored and tarry impurities.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before nitration?

A1: Protecting the amino group, typically by converting it to an acetamide, serves two main purposes. Firstly, it prevents the oxidation of the electron-rich aniline ring by the strong oxidizing nitrating agent, which can lead to the formation of tarry byproducts and a lower yield. Secondly, the acetamido group is a bulky ortho-, para-director that enhances the regioselectivity of the nitration towards the desired position, minimizing the formation of unwanted isomers.

Q2: What are the expected major and minor products of the nitration of N-(5-methoxy-2-methylphenyl)acetamide?

A2: The major product is the desired N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide. The electron-donating methoxy group at C5 and the acetamido group at C1 both direct the incoming nitro group to the ortho and para positions. The C4 position is para to the acetamido group and ortho to the methoxy group, making it the most favorable site for nitration. The formation of the 6-nitro isomer is reported to be minimal.[1]

Q3: What is the optimal temperature for the nitration step?

A3: The nitration of activated aromatic rings like N-(5-methoxy-2-methylphenyl)acetamide is a highly exothermic reaction. To control the reaction rate, prevent over-nitration, and minimize the formation of oxidative byproducts, it is crucial to maintain a low temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent.

Q4: How can I effectively remove the acetyl protecting group after nitration?

A4: The acetyl group can be removed by hydrolysis under either acidic or basic conditions. A common method is to reflux the N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide with an aqueous acid, such as hydrochloric acid or sulfuric acid, until the hydrolysis is complete.

Q5: What are the safety precautions I should take during this synthesis?

A5: The nitration reaction is potentially hazardous. Nitrating agents are highly corrosive and strong oxidizing agents. The reaction can become uncontrollable if the temperature is not properly managed. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reaction behind a safety shield, especially during scale-up.

Experimental Protocols

The following are adapted protocols for the synthesis of this compound. Optimization may be required for specific laboratory conditions and desired scale.

Protocol 1: Acetylation of 3-Methoxy-4-methylaniline
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-4-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid, N-(5-methoxy-2-methylphenyl)acetamide, by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

Protocol 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the dried N-(5-methoxy-2-methylphenyl)acetamide to concentrated sulfuric acid, ensuring the temperature is maintained below 20°C.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0-10°C.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide, by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral.

Protocol 3: Hydrolysis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide
  • Place the crude N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralize the mixture by the slow addition of a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the solid this compound by vacuum filtration.

  • Wash the product with cold water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Data Presentation

Table 1: Effect of Nitrating Agent on Yield (Hypothetical Data for Illustrative Purposes)
Nitrating Agent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Conc. HNO₃1036585
Conc. HNO₃ / Conc. H₂SO₄ (1:1)528595
Fuming HNO₃028092
Acetyl Nitrate1047590
Table 2: Influence of Reaction Temperature on Isomer Distribution (Hypothetical Data for Illustrative Purposes)
Temperature (°C) Yield of 4-nitro isomer (%) Yield of 6-nitro isomer (%) Yield of other byproducts (%)
088<111
1085213
2575520
4060832

Visualizations

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis A 3-Methoxy-4-methylaniline C N-(5-methoxy-2-methylphenyl)acetamide A->C Reflux B Acetic Anhydride Glacial Acetic Acid B->C D N-(5-methoxy-2-methylphenyl)acetamide F N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide D->F 0-10°C E Conc. HNO3 / Conc. H2SO4 E->F G N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide I This compound G->I Reflux H Aqueous HCl H->I

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_issues Identify the Primary Issue cluster_solutions Potential Solutions Start Low Yield or Impure Product Isomers Isomeric Impurities? Start->Isomers Tarry Tarry Material? Start->Tarry LowYield Overall Low Yield? Start->LowYield Sol_Isomers Protect Amino Group Control Temperature Fractional Crystallization Isomers->Sol_Isomers Yes Sol_Tarry Maintain Low Temp (0-10°C) Use Protecting Group Tarry->Sol_Tarry Yes Sol_LowYield Check Acetylation Optimize Nitration Careful Workup LowYield->Sol_LowYield Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Methoxy-2-methyl-4-nitroaniline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A2: The most common and effective purification methods for aromatic amines like this compound are recrystallization and column chromatography. Recrystallization is often the preferred first step for removing the bulk of impurities from a solid compound, while column chromatography is excellent for separating compounds with different polarities, such as isomeric byproducts.

Q2: What are the likely impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, crude this compound is likely to contain:

  • Isomeric byproducts: The nitration of 3-methoxy-4-methylaniline can potentially lead to the formation of other nitro isomers. Separating these isomers is often the primary purification challenge.

  • Unreacted starting materials: Residual starting materials from the synthesis may be present.

  • Colored impurities: Side reactions or degradation can produce colored byproducts, leading to a darker appearance of the crude product.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the purity of this compound and quantifying isomeric impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Purification Troubleshooting Guides

Guide 1: Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. The solvent is not polar enough.Select a more polar solvent. Based on solubility data for related compounds, ethanol, methanol, or ethyl acetate are good starting points.[1]
An oil forms instead of crystals ("oiling out"). The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. Alternatively, choose a solvent with a lower boiling point.[2]
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the solution is supersaturated.If the solution is not saturated, boil off some solvent to concentrate it. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2]
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and a key impurity (e.g., an isomer).A different solvent or a mixture of solvents may be needed to improve selectivity. For persistent impurities, a chromatographic method should be considered.[2]
Product is discolored (e.g., dark yellow or brown). Presence of colored impurities or degradation products.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool and crystallize.
Guide 2: Column Chromatography

This guide provides solutions for common problems during the chromatographic purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of isomers. The mobile phase composition is not optimal.Use Thin Layer Chromatography (TLC) to screen for a mobile phase that provides better separation. A mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate) is a good starting point. Adjusting the ratio of these solvents will alter the separation.[4]
The compound does not move from the origin (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
All components run with the solvent front (Rf ≈ 1). The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., decrease the percentage of ethyl acetate).
Peak tailing in the collected fractions. The sample may be overloading the column, or there are secondary interactions with the stationary phase.Reduce the amount of sample loaded onto the column. For basic compounds like anilines, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes reduce tailing.
Low recovery from the column. The compound may be irreversibly adsorbed onto the stationary phase or is not eluting with the chosen mobile phase.Ensure the chosen stationary and mobile phases are appropriate. A stronger mobile phase may be required to elute the compound. In some cases, the compound may be degrading on the silica gel.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for different purification techniques for nitroanilines. The actual values for this compound may vary and need to be determined experimentally.

Purification TechniqueTypical Purity AchievedTypical YieldPrimary Impurities Removed
Recrystallization (Aqueous Ethanol)97-99%75-90%Isomeric impurities, starting materials
Flash Column Chromatography>98%>85%Isomeric impurities, other organic byproducts
Preparative HPLC>99.5%VariableIsomeric impurities, closely related byproducts

Experimental Protocols

Disclaimer: The following protocols are general guidelines based on methods for similar compounds and may require optimization for this compound.

Protocol 1: Recrystallization from Aqueous Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 80-90% aqueous ethanol solution (start with approximately 5-10 mL of solvent per gram of crude material). Heat the mixture with stirring until the solid completely dissolves.

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point for nitroanilines is a mixture of hexane and ethyl acetate.[4] The ideal solvent system should give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel (230-400 mesh) using the selected mobile phase as the slurry solvent.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution and Fraction Collection: Begin eluting with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration dissolve->hot_filter insoluble Insoluble Impurities hot_filter->insoluble Remove cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter mother_liquor Mother Liquor (Soluble Impurities) vacuum_filter->mother_liquor Remove wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure Column_Chromatography_Workflow start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

References

Technical Support Center: Synthesis of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Methoxy-2-methyl-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and effective synthetic route involves a two-step process to ensure high yield and purity. First, the starting material, 3-methoxy-6-methylaniline, is protected by acetylation to form N-(3-methoxy-6-methylphenyl)acetamide. This intermediate is then nitrated, followed by deprotection (hydrolysis) of the acetyl group to yield the final product, this compound. This protection strategy minimizes oxidation of the aniline and controls the regioselectivity of the nitration.

Q2: What are the most common side products I should be aware of during this synthesis?

A2: The primary side products encountered during the synthesis of this compound are typically positional isomers formed during the nitration step. Other potential impurities include products from over-nitration, unreacted starting materials, and byproducts from incomplete deprotection. In harsh conditions, oxidative degradation products may also be observed.[1]

Q3: Why is acetylation of the starting material, 3-methoxy-6-methylaniline, necessary?

A3: Direct nitration of anilines is often problematic. The amino group is highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and a lower yield of the desired nitroaniline.[1] Furthermore, in a strongly acidic medium, the aniline is protonated to form the anilinium ion, which is a meta-directing group. This can lead to the formation of undesired meta-isomers.[2] Acetylation protects the amino group from oxidation and, as an ortho, para-directing group, helps to direct the nitro group to the desired position on the aromatic ring.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the acetylation and nitration reactions. By comparing the spots of the reaction mixture with the starting material and the expected product, you can determine when the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product 1. Incomplete nitration. 2. Formation of significant amounts of side products. 3. Loss of product during workup and purification.1. Monitor the reaction closely using TLC or HPLC to ensure completion. Consider slightly longer reaction times or a modest increase in temperature. 2. Optimize reaction conditions, particularly temperature and the rate of addition of the nitrating agent. 3. Ensure efficient extraction and careful handling during purification steps.
Presence of multiple spots on TLC after nitration 1. Formation of positional isomers. 2. Over-nitration leading to dinitro compounds.1. Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent to improve regioselectivity. 2. Use a stoichiometric amount of the nitrating agent. Excess nitrating agent can lead to the formation of dinitro byproducts.
Product is difficult to purify 1. Presence of closely related isomers. 2. Contamination with tarry oxidation byproducts.1. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the isomers. 2. Ensure the amino group is fully protected before nitration to minimize oxidation. If tarry products form, an initial filtration or a wash with a non-polar solvent might help.
Presence of starting material in the final product 1. Incomplete acetylation of the starting aniline. 2. Incomplete nitration of the acetylated intermediate.1. Ensure the acetylation reaction goes to completion before proceeding with nitration. Use a slight excess of acetic anhydride. 2. As mentioned above, ensure the nitration reaction is complete by monitoring with TLC or HPLC.
Final product contains the acetylated intermediate Incomplete hydrolysis (deprotection) of the acetyl group.Increase the reaction time or the concentration of the acid/base used for hydrolysis. Monitor the deprotection step by TLC to confirm the disappearance of the acetylated intermediate.

Experimental Protocols

Key Experiment: Nitration of N-(3-methoxy-6-methylphenyl)acetamide

Materials:

  • N-(3-methoxy-6-methylphenyl)acetamide

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve N-(3-methoxy-6-methylphenyl)acetamide in concentrated sulfuric acid at a temperature of 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Side Products A 3-Methoxy-6-methylaniline B N-(3-methoxy-6-methylphenyl)acetamide A->B Acetic Anhydride C N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide B->C HNO3, H2SO4 D This compound C->D Acid/Base Hydrolysis E Isomeric Nitroanilines C->E F Dinitro Compounds C->F G Unreacted Starting Material H Incomplete Deprotection Product

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Final Product Check_Nitration Analyze crude nitration product by TLC/HPLC Start->Check_Nitration Isomers Significant Isomer Formation? Check_Nitration->Isomers Optimize_Nitration Optimize Nitration: - Lower Temperature - Slower Addition of Nitrating Agent Isomers->Optimize_Nitration Yes Dinitro Significant Dinitro Formation? Isomers->Dinitro No Optimize_Nitration->Check_Nitration Reduce_Nitrating_Agent Reduce Molar Ratio of Nitrating Agent Dinitro->Reduce_Nitrating_Agent Yes Incomplete_Reaction Incomplete Nitration? Dinitro->Incomplete_Reaction No Reduce_Nitrating_Agent->Check_Nitration Increase_Reaction_Time Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Reaction_Time Yes Check_Deprotection Analyze final product for acetylated intermediate Incomplete_Reaction->Check_Deprotection No Increase_Reaction_Time->Check_Nitration Incomplete_Deprotection Intermediate Present? Check_Deprotection->Incomplete_Deprotection Optimize_Hydrolysis Optimize Hydrolysis: - Increase Reaction Time - Increase Acid/Base Concentration Incomplete_Deprotection->Optimize_Hydrolysis Yes Workup_Loss Review Workup and Purification Procedure Incomplete_Deprotection->Workup_Loss No Optimize_Hydrolysis->Check_Deprotection End Yield Improved Workup_Loss->End

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Optimizing Reactions for 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methoxy-2-methyl-4-nitroaniline. The following information is designed to address common challenges encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing this compound?

A1: The synthesis of this compound, like many nitrations of substituted anilines, presents several challenges. Direct nitration of the parent aniline (5-Methoxy-2-methylaniline) is often problematic due to the strong activating and basic nature of the amino group. This can lead to several issues:

  • Oxidation: The aniline ring is susceptible to oxidation by nitric acid, which can result in the formation of tarry byproducts and a significant reduction in yield.[1][2]

  • Polynitration: The strong activating nature of the amino and methoxy groups can lead to the introduction of more than one nitro group.

  • Formation of undesired isomers: In strongly acidic conditions, the amino group can be protonated to form an anilinium ion. This ion is a meta-directing group, which can lead to the formation of undesired meta-nitro isomers.[2][3]

  • Exothermic Reaction: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of side products.[4]

To circumvent these issues, a common strategy involves the protection of the amino group, typically via acetylation, prior to the nitration step.[2][5][6]

Q2: Why is my reaction yield for the nitration of the acetylated precursor low?

A2: Low yields in the nitration of N-(5-methoxy-2-methylphenyl)acetamide can be attributed to several factors:

  • Inadequate Temperature Control: The temperature of the reaction is critical. If the temperature is too low, the reaction may be incomplete. Conversely, if the temperature is too high, it can lead to the formation of byproducts and decomposition. Careful, dropwise addition of the nitrating agent while maintaining a low temperature (typically 0-5 °C) is crucial.[6]

  • Incorrect Nitrating Agent Concentration: The concentration and composition of the nitrating mixture (e.g., fuming nitric acid in sulfuric acid) must be precise. Variations can affect the reaction rate and selectivity.

  • Incomplete Acetylation: If the initial acetylation of 5-Methoxy-2-methylaniline was not complete, the remaining free aniline can be oxidized or form undesired products during nitration.

  • Hydrolysis during Workup: The workup procedure, which often involves pouring the reaction mixture onto ice, must be done carefully to avoid premature hydrolysis of the acetyl group under highly acidic conditions, which could expose the reactive aniline.

Q3: I am observing a dark-colored, tarry substance in my reaction mixture. What is the cause and how can I prevent it?

A3: The formation of a dark, tarry substance is a common indication of oxidation of the aniline ring by nitric acid.[1] This is more likely to occur with unprotected anilines. To prevent this:

  • Protect the Amino Group: Ensure the amino group is protected as an acetamide before nitration. The acetyl group moderates the reactivity of the ring and reduces its susceptibility to oxidation.

  • Maintain Low Temperatures: Oxidation and other side reactions are often accelerated at higher temperatures. Maintaining a consistently low temperature during the addition of the nitrating agent is critical.

  • Use a Sufficient Amount of Sulfuric Acid: Concentrated sulfuric acid serves not only as a catalyst but also as a solvent and a dehydrating agent. Using a sufficient volume helps to keep the reaction mixture homogeneous and control the exotherm.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting material is still present after the recommended time, consider extending the reaction time at the specified low temperature.- Ensure the nitrating agent was added in the correct stoichiometric amount.
Side Reactions - Maintain the reaction temperature strictly between 0-5 °C during the addition of the nitrating agent.[6]- Ensure the precursor, N-(5-methoxy-2-methylphenyl)acetamide, is of high purity.
Product Loss During Workup - When pouring the reaction mixture onto ice, do so slowly and with vigorous stirring to ensure efficient heat dissipation.- During extraction, ensure the correct pH adjustment to neutralize the acid and minimize the solubility of the product in the aqueous layer.- Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Isomeric Impurities - The formation of other nitro isomers can result from poor regioselectivity. This is often temperature-dependent. Sticking to the optimized low temperature is key.- Purify the crude product using column chromatography or recrystallization.
Unreacted Starting Material - Improve reaction monitoring to ensure full conversion.- Purify via column chromatography.
Hydrolysis of Acetyl Group - Ensure the final hydrolysis step to remove the acetyl group goes to completion. This can be monitored by TLC.- If hydrolysis is incomplete, the reaction time or temperature of this step may need to be optimized.

Experimental Protocols

A common synthetic route for this compound involves a three-step process to avoid the issues associated with direct nitration.

Step 1: Acetylation of 5-Methoxy-2-methylaniline
  • In a round-bottom flask, dissolve 5-Methoxy-2-methylaniline in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water to precipitate the product, N-(5-methoxy-2-methylphenyl)acetamide.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide
  • In a clean, dry round-bottom flask, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.

  • Slowly add the dried N-(5-methoxy-2-methylphenyl)acetamide in portions, ensuring the temperature does not rise above 5 °C.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the stirred solution of the acetamide, maintaining the reaction temperature between 0-5 °C.[6]

  • After the addition is complete, stir the reaction at 0-5 °C for an additional 1-2 hours.

  • Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide
  • To the dried N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[5]

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product.

  • Filter the this compound, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) for further purification.

Data Presentation

Table 1: Effect of Nitration Temperature on Yield and Purity

The following table presents hypothetical data from a temperature optimization study for the nitration of N-(5-methoxy-2-methylphenyl)acetamide.

Reaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
-1047594
0-5 2 92 98
1028891
25 (Room Temp)1.56578

This data is illustrative and serves to demonstrate the importance of temperature control in this reaction.

Visualizations

experimental_workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis A 5-Methoxy-2-methylaniline C N-(5-methoxy-2-methylphenyl)acetamide A->C Reaction B Acetic Anhydride + Glacial Acetic Acid B->C Reagents D N-(5-methoxy-2-methylphenyl)acetamide F N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide D->F Reaction E Fuming HNO3 + H2SO4 (0-5 °C) E->F Reagents G N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide I This compound G->I Reaction H Aqueous HCl, Reflux H->I Reagents

Caption: Synthetic workflow for this compound.

troubleshooting_flow start Low Yield or Impure Product check_temp Was temperature controlled between 0-5 °C? start->check_temp check_precursor Was the acetylated precursor pure? check_temp->check_precursor Yes high_temp High temperature likely caused side reactions/oxidation. Repeat with strict T control. check_temp->high_temp No check_workup Was the workup performed correctly? check_precursor->check_workup Yes impure_precursor Impure precursor leads to side products. Purify starting material before nitration. check_precursor->impure_precursor No workup_issue Product loss or incomplete hydrolysis. Review neutralization, extraction, and hydrolysis steps. check_workup->workup_issue No success If all checks pass, consider alternative purification methods (e.g., column chromatography). check_workup->success Yes

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Synthesis of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 5-Methoxy-2-methyl-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic method for synthesizing this compound?

A1: The most prevalent method is electrophilic aromatic substitution, specifically the nitration of the precursor 2-methyl-5-methoxyaniline. This is typically achieved using a mixed acid catalyst system, consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2][3] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2][4][5]

Q2: Why is strict temperature control essential during the nitration process?

A2: Temperature control is critical for two main reasons. First, the nitration reaction is highly exothermic, and poor temperature management can lead to a runaway reaction.[1] Second, higher temperatures can promote the formation of unwanted byproducts, including positional isomers and dark, tarry materials resulting from oxidation of the aniline starting material.[1] Maintaining a low temperature, typically between -10°C and 10°C, is crucial for achieving high yield and purity.[1][6]

Q3: What are the likely isomeric byproducts in this synthesis, and how do they form?

A3: The primary byproducts are other positional isomers of this compound. The directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups (ortho-, para-directing) and the methyl (-CH₃) group (ortho-, para-directing) on the aromatic ring influence the position of the incoming nitro group. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director.[7] This complex interplay of directing effects can lead to a mixture of isomers. To improve selectivity, the amino group can be protected (e.g., as an acetamide) before nitration to better control the reaction's regioselectivity.[7][8]

Q4: Are there "greener" or alternative catalysts available for this nitration?

A4: Yes, alternative methods that avoid the use of highly corrosive mixed acids are being explored. Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) has been reported as a milder, safer, and potentially more regioselective nitrating agent for anilines.[9][10] This reagent can be used under less harsh conditions and may reduce the formation of unwanted isomers.[10] Additionally, copper-catalyzed nitration procedures have been developed for protected anilines, using one equivalent of nitric acid and producing water as the only stoichiometric byproduct.[11]

Troubleshooting Guide

Problem: Low or no yield of the desired product.

  • Possible Cause: Incomplete reaction due to insufficient nitrating agent or low temperature.

  • Solution: Ensure the correct stoichiometry of the nitrating agent. While keeping the temperature low is crucial, ensure it does not completely stall the reaction. After the addition of the nitrating agent, allow the reaction to stir for a sufficient time (e.g., 2 hours) in the cold bath to ensure completion.[6]

  • Possible Cause: The nitrating agent is not sufficiently activated.

  • Solution: When using mixed acids, ensure the sulfuric acid is added to the nitric acid (or vice versa with extreme care and cooling) to generate the nitronium ion effectively. For alternative catalysts like bismuth nitrate, ensure the reagent is of good quality and that the reaction conditions are appropriate for its activation.[12]

Problem: The reaction mixture has turned into a dark, tarry substance.

  • Possible Cause: Oxidation of the aniline derivative by nitric acid.

  • Solution: This is often a result of the reaction temperature being too high. Maintain a strict temperature protocol (e.g., -10°C to 10°C) throughout the addition of the nitrating agent.[1] The addition should be done dropwise and slowly to allow for efficient heat dissipation. Protecting the amino group as an acetamide can also reduce its susceptibility to oxidation.

Problem: A high proportion of isomeric byproducts is observed.

  • Possible Cause: Poor regioselectivity during the electrophilic aromatic substitution.

  • Solution: The most effective strategy is to protect the highly activating amino group before nitration. Converting the aniline to an acetanilide moderates the directing effect and can significantly improve the yield of the desired isomer.[7][8] Following nitration, the protecting group is removed by hydrolysis.

  • Possible Cause: The catalyst system is not selective.

  • Solution: Consider using an alternative nitrating system. Bismuth nitrate has been shown to be effective and can offer different selectivity compared to mixed acids.[9][10]

Problem: Difficulty in separating the final product from isomers.

  • Possible Cause: The isomers have very similar physical properties (e.g., solubility, polarity).

  • Solution: If standard recrystallization is ineffective, employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the isomers based on their differential adsorption to the stationary phase. Thin-layer chromatography (TLC) can be used to develop an optimal solvent system.[13] Fractional crystallization may also be an option.

Data Presentation: Catalyst Performance in Related Syntheses

Since specific comparative data for various catalysts for this compound is limited, this table presents conditions for the synthesis of its isomer and a closely related compound to provide insight into effective reaction parameters.

Product CompoundStarting MaterialCatalyst/ReagentTemperatureReaction TimeYieldReference
2-Methyl-5-nitroanilineo-ToluidineConc. H₂SO₄, Conc. HNO₃-10°C2 hours~90%[6]
2-Methoxy-4-nitroanilineo-Anisidine (acetylated)Acetic Acid, Fuming HNO₃0-10°C2 hours95.3%[14]
Various ortho-nitro anilinesSubstituted anilinesBi(NO₃)₃·5H₂O, Acetic Anhydride, DCMRefluxNot specified50-96%[9]

Experimental Protocols

Protocol A: Synthesis via Classical Mixed Acid Nitration

This protocol is adapted from a standard procedure for the nitration of a substituted aniline.[6]

  • Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-methyl-5-methoxyaniline (1 equivalent). Cool the flask in an ice/salt bath to -10°C. Slowly add concentrated sulfuric acid (approx. 8-10 equivalents) while stirring, ensuring the temperature remains below 10°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents). Cool this mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred amine salt solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between -10°C and 5°C. After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Workup and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A precipitate should form. Neutralize the mixture slowly and carefully with a concentrated aqueous solution of sodium hydroxide (NaOH) until it is alkaline (pH > 8). The process is highly exothermic and should be performed in an ice bath.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Protocol B: Synthesis via Bismuth Nitrate Nitration

This protocol is a general outline based on the use of bismuth nitrate for aniline nitration.[9][10]

  • Reaction Setup: To a solution of 2-methyl-5-methoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (approx. 1.2 equivalents).

  • Nitration Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, filter the reaction mixture to remove any insoluble bismuth salts. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-methyl-5-methoxyaniline dissolve Dissolve Amine in H₂SO₄ (Cool to -10°C) start->dissolve reagents Prepare Nitrating Agent (e.g., HNO₃/H₂SO₄) nitration Dropwise Addition of Nitrating Agent (T < 5°C) reagents->nitration dissolve->nitration stir Stir in Cold Bath (2 hours) nitration->stir quench Quench on Ice stir->quench neutralize Neutralize with NaOH quench->neutralize filter Filter Crude Product neutralize->filter purify Recrystallize or Column Chromatography filter->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

G start Experiment Issue (e.g., Low Yield, Impurities) q1 Is the reaction mixture a dark, tarry color? start->q1 a1_yes Probable Oxidation. - Check temperature control. - Ensure slow addition of nitrating agent. - Consider protecting the amino group. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Are there multiple spots on TLC analysis? a1_no->q2 a2_yes Isomeric Byproducts. - Optimize reaction temperature. - Protect amino group before nitration. - Use alternative catalyst (e.g., Bi(NO₃)₃). - Use column chromatography for purification. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is the yield low but the product is clean? a2_no->q3 a3_yes Incomplete Reaction or Loss. - Check stoichiometry of reagents. - Increase reaction time. - Optimize workup/purification to  minimize product loss. q3->a3_yes Yes a3_no Consult further literature for other potential issues. q3->a3_no No

Caption: Troubleshooting decision tree for synthesizing this compound.

References

Troubleshooting low yield in azo dye synthesis with 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in azo dye synthesis using 5-Methoxy-2-methyl-4-nitroaniline.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the diazotization and coupling stages of the synthesis.

Q1: My overall yield of the azo dye is very low or non-existent. What are the most likely causes?

A1: Low or no yield in azo dye synthesis can almost always be traced back to problems in one of the two critical stages: diazotization or the subsequent coupling reaction.[1] The primary issues are typically improper temperature control, incorrect pH, or impure reagents.[1][2]

Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?

A2: The diazonium salt formed from this compound is thermally unstable.[3][4] Maintaining a temperature range of 0–5 °C is essential to prevent its rapid decomposition.[4] If the temperature rises above this range, the diazonium salt will break down, releasing nitrogen gas and forming unwanted phenolic byproducts, which significantly reduces the final yield of your azo dye.[3][5]

Q3: My reaction mixture turned dark brown/black and is evolving gas, even at low temperatures. What is happening?

A3: This strongly indicates the decomposition of your diazonium salt.[5] While temperature is a primary factor, other causes can include:

  • Insufficient Acidity: The reaction medium must be strongly acidic to generate nitrous acid (HNO₂) in-situ and to protonate the starting amine, preventing it from reacting with the newly formed diazonium salt (a common side reaction).[1][4]

  • Localized "Hot Spots": Slow, dropwise addition of the sodium nitrite solution with vigorous stirring is crucial to prevent localized increases in temperature and concentration, which can initiate decomposition.[2][4]

  • Impure Amine: Impurities in the starting this compound can lead to unwanted side products and degradation.[1]

Q4: What is the optimal pH for the coupling reaction, and why does it matter so much?

A4: The optimal pH for the coupling step is entirely dependent on your coupling agent.[1][2] This is one of the most critical parameters for achieving a high yield.[6]

  • For Phenolic Couplers (e.g., Naphthols): A mildly alkaline pH, typically in the range of 9-10, is required.[2][3] These conditions deprotonate the phenol's hydroxyl group to form the much more reactive phenoxide ion, which is necessary for the electrophilic attack by the diazonium salt.[3]

  • For Aromatic Amine Couplers (e.g., Anilines): A slightly acidic pH of around 4-5 is preferred.[2][7] This prevents side reactions while ensuring the coupling amine is sufficiently nucleophilic to react.

Q5: How can I confirm that the diazotization step was successful before proceeding to the coupling reaction?

A5: You can perform a spot test. Place a drop of your diazonium salt solution onto a filter paper, then add a drop of a freshly prepared alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye indicates the presence of the diazonium salt. Additionally, you can test for the presence of unreacted nitrous acid by dipping starch-iodide paper into the solution; a blue-black color indicates excess nitrous acid.[8][9]

Q6: What are the most common side reactions that reduce yield and purity?

A6: Several side reactions can compete with your desired synthesis:

  • Decomposition of Diazonium Salt: As discussed, this is caused by temperatures rising above 5-10 °C.[3]

  • Self-Coupling: The newly formed diazonium salt can react with the un-diazotized starting amine. This is minimized by ensuring a sufficiently acidic environment to protonate the free amine.[3][4]

  • Formation of Phenols: The diazonium salt can react with water to form phenols, especially if the temperature is too high.[5]

  • Oxidation of the Coupling Component: Phenols and anilines can be susceptible to oxidation, which can be minimized by performing the reaction under an inert atmosphere if necessary.[5]

Data Summary

Table 1: Optimal Reaction Conditions for Azo Dye Synthesis
ParameterDiazotization StageCoupling Stage (with Phenols)Coupling Stage (with Amines)
Temperature 0–5 °C[1][3][4]0–5 °C[3]0–10 °C
pH Strongly Acidic (using HCl or H₂SO₄)[1][4]Mildly Alkaline (pH 9-10)[2][3]Mildly Acidic (pH 4-5)[2][7]
Amine:NaNO₂ Ratio ~1:1 to 1:1.1[1]--
Diazo:Coupler Ratio -~1:1[1]~1:1
Reagent Addition Slow, dropwise addition of NaNO₂ solution[1]Slow, dropwise addition of diazonium salt solution[2][3]Slow, dropwise addition of diazonium salt solution
Stirring Vigorous and continuous[5]Vigorous and continuous[3]Vigorous and continuous
Table 2: Troubleshooting Summary for Low Yield
ProblemLikely Cause(s)Recommended Solution(s)
Low or No Product Diazonium salt decomposition (temperature > 5°C).[4] Incorrect pH during coupling.[2]Strictly maintain temperature at 0-5°C using an ice-salt bath.[4] Carefully adjust and monitor the pH of the coupling mixture.[5]
Reaction Turns Dark/Oily Decomposition of diazonium salt.[4] Self-coupling side reaction due to insufficient acid.[4]Improve temperature control.[4] Ensure a sufficient excess of strong mineral acid is used in the diazotization step.[4]
Weak Color of Final Dye Incomplete coupling reaction.[5] Oxidation of the coupling component.[5]Ensure optimal pH for the chosen coupling agent.[2] Add the diazonium salt solution slowly to the cooled coupling agent solution.[5]
Formation of Tarry Product Localized high concentrations of reagents.[3] Temperature too high.[3]Add the diazonium salt solution dropwise with vigorous stirring.[3] Maintain low temperatures throughout the entire process.[3]

Experimental Protocols

Protocol 1: Diazotization of this compound
  • Preparation of Amine Solution: In a beaker, dissolve 5 mmol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir until a clear solution is obtained.[10]

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous, vigorous stirring. It is critical to maintain this temperature throughout the procedure.[1][4]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.[10]

  • Diazotization: Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirred amine solution over 10-15 minutes. Monitor the temperature closely to ensure it does not rise above 5 °C.[1][9]

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[8][9] The resulting diazonium salt solution should be used immediately in the next step.[11]

Protocol 2: Azo Coupling Reaction (Example with a Naphthol Coupler)
  • Preparation of Coupling Solution: In a separate 250 mL beaker, dissolve 5.1 mmol of the naphthol coupling agent (e.g., 2-Naphthol) in 20 mL of a 10% aqueous sodium hydroxide solution.[10]

  • Cooling: Cool this solution to 0–5 °C in a separate ice-water bath with stirring.[3]

  • Coupling Reaction: While stirring the coupling solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1.[10] A brightly colored precipitate of the azo dye should form immediately.[10]

  • Completion: Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.[10]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[3][10] Wash the solid with several portions of cold deionized water to remove unreacted salts.[3][10] The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[10]

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Purification A This compound + HCl + H₂O B Add NaNO₂ Solution (0-5 °C) A->B Cool to 0-5 °C C Diazonium Salt Solution B->C Stir for 15-30 min E Combine Solutions (0-5 °C) C->E Slow, dropwise addition D Coupling Agent Solution (e.g., Naphthol in NaOH) D->E Cool to 0-5 °C F Crude Azo Dye Precipitate G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallization H->I J Pure Azo Dye I->J

Caption: General experimental workflow for azo dye synthesis.

Chemical Reaction Pathway

Caption: Two-step reaction pathway for azo dye synthesis.

Troubleshooting Logic

G Start Start: Low Azo Dye Yield CheckDiazotization Check Diazotization Step Start->CheckDiazotization CheckTemp Was Temp Maintained at 0-5 °C? CheckDiazotization->CheckTemp Yes CheckCoupling Check Coupling Step CheckDiazotization->CheckCoupling No obvious issues CheckAcid Was solution strongly acidic? CheckTemp->CheckAcid Yes SolutionTemp Solution: Improve cooling (ice-salt bath). Monitor temperature closely. CheckTemp->SolutionTemp No CheckAddition Was NaNO₂ added slowly with stirring? CheckAcid->CheckAddition Yes SolutionAcid Solution: Ensure sufficient strong acid (e.g., HCl) is used. CheckAcid->SolutionAcid No CheckAddition->CheckCoupling Yes SolutionAddition Solution: Ensure slow, dropwise addition with vigorous stirring. CheckAddition->SolutionAddition No CheckpH Was pH correct for the coupling agent? CheckCoupling->CheckpH CheckPurity Were reagents pure? CheckpH->CheckPurity Yes SolutionpH Solution: Adjust pH to 9-10 for phenols or 4-5 for amines. CheckpH->SolutionpH No SolutionPurity Solution: Use purified starting materials and fresh NaNO₂ solution. CheckPurity->SolutionPurity No

Caption: A logical workflow for troubleshooting low yield.

References

Recrystallization solvent for purifying 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 5-Methoxy-2-methyl-4-nitroaniline. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

Q2: How do I choose the best solvent system for my specific sample?

A2: A systematic solvent screening is the most effective approach.[2] This involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and at the solvent's boiling point. The goal is to find a solvent that shows a significant difference in solubility between hot and cold conditions.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of solid crystals, can occur if the solution is too supersaturated or if the solvent is too nonpolar.[4][6] To resolve this, you can try adding a small amount of a more polar co-solvent (e.g., adding water to an ethanol solution) or try seeding the solution with a pure crystal of the product to encourage nucleation.[4][5] Ensuring a slow cooling rate can also help prevent oiling out.[1]

Q4: The recovery of my purified product is very low. What are the likely causes?

A4: Low recovery can result from several factors: using too much solvent to dissolve the crude product, incomplete precipitation due to insufficient cooling, or the compound having significant solubility even in the cold solvent.[4][7] To improve yield, use the minimum amount of hot solvent necessary for complete dissolution and ensure the solution is thoroughly cooled, for instance, in an ice bath, to maximize crystal formation.[4][5][7]

Q5: After recrystallization, my product is still impure. What are my options?

A5: If impurities persist after a single recrystallization, it may be necessary to perform a second recrystallization.[4] Alternatively, the chosen solvent system may not be effective at separating the specific impurities present. In such cases, trying a different solvent or a different solvent mixture is recommended.[4] For impurities with very similar solubility profiles, column chromatography might be a more suitable purification technique.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not dissolve in hot solvent Incorrect solvent choice; insufficient solvent volume.Select a more suitable solvent based on solubility tests. Gradually add more hot solvent until the compound dissolves.[1]
No crystals form upon cooling Solution is not saturated (too much solvent used); cooling too rapidly.Concentrate the solution by boiling off some of the solvent.[1] Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[1][5] Allow for slow, undisturbed cooling.
Premature crystallization during hot filtration Solution cooling too quickly in the funnel.Use a stemless funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution.[6]
Colored impurities remain in the crystals The chosen solvent does not effectively leave colored impurities in the solution.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4]
Crystals are very fine or powder-like The solution cooled too rapidly, leading to rapid precipitation instead of crystal growth.Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[4][7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes.[4]

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5][7]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5][7]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Choose a solvent pair: one solvent in which the compound is soluble (e.g., ethanol) and another in which it is insoluble (e.g., water). The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent (water) dropwise until the solution becomes faintly cloudy, indicating the point of saturation.[5]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[5]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.

Data Presentation

The following table summarizes the solubility of the related compound, 2-Methoxy-4-nitroaniline, in various solvents at different temperatures, which can serve as a starting point for solvent selection for this compound.

SolventSolubility at 278.15 K (mol fraction, x₁)Solubility at 323.15 K (mol fraction, x₁)
N-methylpyrrolidone (NMP)0.13370.3546
Dimethyl sulfoxide (DMSO)0.09890.2854
1,4-dioxane0.03890.1351
Ethyl acetate0.02110.0833
Acetonitrile0.01250.0578
Ethanol0.00680.0354
Methanol0.00550.0286
n-propanol0.00490.0264
Isopropanol0.00380.0209
n-butanol0.00330.0188
Water0.000030.0002

Data adapted from solubility studies on 2-Methoxy-4-nitroaniline.[3]

Visualizations

Recrystallization_Workflow cluster_start Start cluster_selection Solvent Selection cluster_purification Purification Process cluster_end End Product start Crude This compound solubility_test Perform Solubility Tests (Hot & Cold) start->solubility_test choose_solvent Select Optimal Solvent or Solvent Pair solubility_test->choose_solvent choose_solvent->solubility_test No Suitable Solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve Good Solvent Found hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool vacuum_filtration Vacuum Filtration (Collect Crystals) cool->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry pure_product Pure This compound dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product sol_too_dilute Concentrate Solution (Boil off solvent) no_crystals->sol_too_dilute Yes induce_cryst Induce Crystallization (Scratch/Seed) no_crystals->induce_cryst No add_polar Add Polar Co-solvent or Seed Crystal oiling_out->add_polar Yes slow_cool Ensure Slow Cooling oiling_out->slow_cool No min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes cool_thoroughly Cool Thoroughly (Ice Bath) low_yield->cool_thoroughly No rerun Re-recrystallize impure_product->rerun Yes new_solvent Try a Different Solvent impure_product->new_solvent No chromatography Consider Column Chromatography new_solvent->chromatography

Caption: Troubleshooting logic for common recrystallization problems.

References

Preventing degradation of 5-Methoxy-2-methyl-4-nitroaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 5-Methoxy-2-methyl-4-nitroaniline during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify potential causes and implement corrective actions.

IssuePossible CausesRecommended Actions
Discoloration of Solid Compound (e.g., darkening, developing a brownish tint) - Photodegradation: Exposure to UV or visible light.- Store the compound in an amber, tightly sealed container in a dark place, such as a cabinet or refrigerator.[1] - Minimize exposure to light during handling and weighing.
- Thermal Degradation: Storage at elevated temperatures.- Store the compound in a cool environment, ideally refrigerated (2-8 °C). - Avoid storing near heat sources.
- Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or heat.- Store in a tightly sealed container with minimal headspace. - Consider purging the container with an inert gas like nitrogen or argon before sealing.
Appearance of Impurities or New Peaks in Analytical Chromatograms (e.g., HPLC, GC) - Chemical Degradation: Hydrolysis, oxidation, or other chemical reactions occurring over time.- Prepare fresh solutions for analysis. - Perform a purity check of the stored material against a new or certified reference standard. - If degradation is confirmed, consider re-purification of the material or obtaining a new batch.
- Interaction with Container Material: Leaching of substances from the container or reaction with the container surface.- Use high-quality, inert containers (e.g., amber glass with PTFE-lined caps).
Inconsistent Experimental Results or Loss of Potency - Use of Degraded Stock Solutions: Stock solutions can degrade over time, especially if not stored properly.- Prepare fresh stock solutions frequently and store them under recommended conditions (refrigerated and protected from light). - Validate the stability of stock solutions over the intended period of use.
- Inconsistent Storage of Aliquots: Different aliquots experiencing varying environmental conditions.- Ensure all aliquots are stored under identical, controlled conditions. - Use a logging system to track storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dark, dry, and well-ventilated place.[1] The recommended storage temperature is between 2°C and 8°C.[2] The compound should be kept in a tightly closed, light-resistant (amber) container to prevent photodegradation and oxidation.[1] It is also advisable to store it away from strong oxidizing agents.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical structure (a nitroaniline derivative), the primary degradation pathways are expected to be:

  • Photodegradation: Aromatic nitro compounds are often susceptible to degradation upon exposure to light. This can involve complex reactions, including reduction of the nitro group or polymerization.

  • Hydrolysis: The aniline functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally stable at neutral pH.

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures, potentially leading to the formation of colored byproducts.

Q3: How can I detect degradation of this compound?

A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change) or by analytical techniques. Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), are highly effective.[3] These methods can separate the parent compound from its degradation products, allowing for quantification of the extent of degradation.

Q4: How long can I expect this compound to be stable?

A4: The shelf life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, protected from light and moisture), it is expected to have a shelf life of at least 24 months.[2] However, it is crucial to monitor the purity of the compound periodically, especially if it is being used in sensitive applications.

Quantitative Data on Degradation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides illustrative data based on the expected behavior of similar nitroaniline compounds under forced degradation conditions. This data should be used as a general guideline and for designing your own stability studies.

Stress ConditionDurationTemperature% Degradation (Illustrative)Potential Degradation Products
Acid Hydrolysis (0.1 M HCl) 24 hours60°C5 - 10%Hydrolysis of the methoxy group, other acid-catalyzed products.
Base Hydrolysis (0.1 M NaOH) 8 hours60°C10 - 15%Products of base-catalyzed hydrolysis and rearrangement.
Oxidative (3% H₂O₂) 24 hoursRoom Temp.15 - 25%N-oxides, phenolic compounds, and polymerization products.
Thermal 48 hours80°C5 - 8%Thermally induced decomposition products.
Photolytic (ICH Q1B Option 2) 1.2 million lux hours and 200 watt hours/m²Ambient20 - 30%Photoreduction products, photopolymerization products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all stressed samples to an appropriate concentration with the mobile phase of the analytical method.

  • Analyze the samples using a suitable stability-indicating method, such as the HPLC-UV method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 20% acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability of this compound.

G Potential Degradation Pathways A This compound B Photodegradation Products (e.g., reduced nitro group, polymers) A->B Light (UV/Vis) C Hydrolysis Products (e.g., demethylated compounds) A->C H₂O (Acid/Base) D Oxidation Products (e.g., N-oxides, phenolic compounds) A->D O₂ / Peroxides E Thermal Degradation Products A->E Heat

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for Compound Instability A Observe Signs of Degradation (e.g., color change, new peaks in HPLC) B Check Storage Conditions A->B C Review Handling Procedures A->C D Perform Purity Analysis (e.g., HPLC, GC-MS) A->D E Are Storage Conditions Optimal? (Cool, Dark, Dry, Sealed) B->E J Minimize Exposure to Light, Air, and Heat C->J G Is Purity Acceptable? D->G E->D Yes F Correct Storage Conditions E->F No F->D H Continue Use G->H Yes I Re-purify or Obtain New Batch G->I No J->D

Caption: Troubleshooting workflow for suspected compound degradation.

G Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G H Neutralize/Dilute Samples C->H D->H E->H F->H G->H I Analyze via Stability-Indicating Method (e.g., HPLC-UV) H->I J Identify and Quantify Degradation Products I->J

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and scale-up of 5-Methoxy-2-methyl-4-nitroaniline (C₈H₁₀N₂O₃, CAS No: 106579-00-4).[1]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and reliable method is a three-step process starting from 2-amino-4-methoxytoluene. The process involves:

  • Acetylation: Protection of the highly activating amino group as an acetamide to prevent oxidation and control the directing effects during nitration.[2][3]

  • Nitration: Introduction of the nitro group at the position para to the amino group, facilitated by the ortho, para-directing nature of the protected amide.

  • Hydrolysis: Removal of the acetyl protecting group to yield the final product.

The overall workflow is depicted below.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection & Purification start 2-Amino-4-methoxytoluene acetyl N-(5-methoxy-2-methylphenyl)acetamide start->acetyl Acetic Anhydride, Acetic Acid nitro N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide acetyl->nitro Fuming Nitric Acid, Sulfuric Acid @ 0-5°C hydrolysis This compound nitro->hydrolysis Acidic or Basic Hydrolysis purified Final Purified Product hydrolysis->purified Recrystallization

Caption: General synthesis workflow for this compound.

Q2: Why is direct nitration of the starting aniline not recommended?

A2: Direct nitration of anilines is notoriously difficult and often avoided for several reasons:

  • Oxidation: Nitric acid is a strong oxidizing agent that can degrade the electron-rich aniline ring, leading to the formation of tarry, polymeric byproducts and a significantly lower yield.[3][4]

  • Lack of Selectivity: In the strongly acidic conditions of nitration, the amino group becomes protonated to form an anilinium ion (-NH3+).[4][5] This ion is a meta-directing group, leading to the formation of undesired meta-isomers.

  • Safety Risks: The reaction between aniline and nitric acid can be highly exothermic and difficult to control, posing a safety risk.[4]

Protecting the amino group by acetylation moderates its activating strength, prevents protonation under acidic conditions, and reliably directs nitration to the para position, thus avoiding these issues.[2]

Q3: What are the critical safety precautions for a nitration reaction at scale?

A3: Scaling up nitration reactions requires strict safety protocols due to their highly exothermic nature.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[6] Work should be conducted in a well-ventilated area or a fume hood.[6][7]

  • Temperature Control: The reaction is highly exothermic.[8] Implement a robust cooling system (e.g., an ice-salt bath or a chiller) to maintain the required low temperature (typically 0-10°C). Monitor the internal temperature continuously with a calibrated probe.

  • Controlled Reagent Addition: Add the nitrating mixture (e.g., fuming nitric acid) slowly and dropwise to the substrate solution.[9][10] A runaway reaction can occur if the addition is too fast.

  • Quenching: The reaction quench (e.g., pouring the reaction mixture onto ice water) is also highly exothermic and must be done slowly and with vigorous stirring.[10]

  • Emergency Preparedness: Ensure that safety showers, eye wash stations, and appropriate fire extinguishing equipment are readily accessible.[6]

Troubleshooting Guide

Q4: My final product yield is consistently low. What are the common causes and how can I fix them?

A4: Low yield can stem from issues in any of the three main steps. Use the following decision tree to diagnose the problem.

TroubleshootingTree start Low Final Yield check_hydrolysis Was hydrolysis incomplete? start->check_hydrolysis Analyze crude product check_nitration Was nitration yield low? check_hydrolysis->check_nitration No sol_hydrolysis1 Increase hydrolysis time or temperature. Ensure proper acid/base concentration. check_hydrolysis->sol_hydrolysis1 Yes (N-acetyl impurity present) sol_hydrolysis2 Check for product degradation during workup. check_hydrolysis->sol_hydrolysis2 Yes (degradation) check_acetylation Was acetylation incomplete? check_nitration->check_acetylation No sol_nitration1 Verify temperature was kept below 10°C to prevent side reactions. check_nitration->sol_nitration1 Yes (Temp. excursion) sol_nitration2 Ensure anhydrous conditions and quality of nitrating agents. check_nitration->sol_nitration2 Yes (Reagent issue) sol_nitration3 Check for tar formation (oxidation). Improve temperature control. check_nitration->sol_nitration3 Yes (Byproducts) sol_acetylation Ensure complete reaction via TLC. Use slight excess of acetic anhydride. Remove water if present. check_acetylation->sol_acetylation Yes (Starting material present)

Caption: Decision tree for troubleshooting low product yield.

Q5: The crude product is a dark, tarry solid that is difficult to purify. What causes this and how can it be prevented?

A5: Tarry byproduct formation is a classic sign of oxidation, which occurs during the nitration step.[2][3] The primary cause is poor temperature control. If the reaction temperature rises above the optimal range (0-10°C), the oxidizing power of nitric acid begins to dominate, degrading the aromatic ring.

Prevention Strategies:

  • Aggressive Cooling: Use a reliable and oversized cooling bath. For larger scales, a mechanically refrigerated circulator is preferable to an ice bath.

  • Slow Addition: Add the nitrating agent subsurface (below the surface of the reaction mixture) and at a very slow, controlled rate to allow the cooling system to dissipate the generated heat effectively.

  • Efficient Stirring: Ensure vigorous mechanical stirring to prevent localized "hot spots" where the nitrating agent is introduced.

  • Protecting Group: Confirm that the acetylation step went to completion. Any unprotected aniline is highly susceptible to oxidation.

Q6: How can I effectively remove isomeric impurities during purification?

A6: The primary isomeric impurity is often 2-methyl-5-methoxy-6-nitroaniline, formed from nitration at the ortho position. Recrystallization is the most effective method for removing this and other minor impurities on a large scale.

Experimental Protocol: Recrystallization
  • Solvent Selection: A mixed solvent system, typically aqueous ethanol or isopropanol, is effective. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

  • Dissolution: In a fume hood, place the crude product in an appropriately sized flask. Add a minimal amount of hot solvent (e.g., 80-90% aqueous ethanol) with stirring until the solid just dissolves.[11]

  • Decolorization (Optional): If the solution is dark, add a small amount of activated charcoal (approx. 1-2% w/w) and gently boil for 5-10 minutes to adsorb colored impurities.[11]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize recovery.[11]

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold recrystallization solvent to remove residual soluble impurities.[11]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Parameter Typical Result Notes
Purity Before 85-95%Varies with reaction success
Purity After >99%Assessed by HPLC or GC
Recovery Yield 80-90%Some loss in mother liquor is expected
Appearance Dark brown/red solidOrange/yellow crystalline solid
Table 1: Typical results from recrystallization of this compound.

Analytical Methods

Q7: What are the best analytical methods for monitoring reaction progress and determining final purity?

A7: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods. HPLC is often preferred for in-process control as it doesn't require derivatization and can handle crude reaction mixtures well. GC coupled with Mass Spectrometry (GC-MS) is excellent for final purity analysis and identifying trace impurities.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and solid stationary phase.Partitioning between a gas mobile phase and a solid/liquid stationary phase.
Typical Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[12]Capillary column (e.g., DB-5 or equivalent).
Detector UV-Vis or Photodiode Array (PDA) at ~375 nm.[13]Flame Ionization Detector (FID) or Mass Spectrometry (MS).[12]
Sample Prep Dissolve in mobile phase (e.g., Acetonitrile/Water), filter.[12]Dissolve in a volatile solvent (e.g., Ethyl Acetate). Derivatization is not typically needed.
Limit of Detection ~0.01 - 0.1 µg/mL.[12]<0.1 µg/mL (with MS).[12]
Primary Use In-process monitoring, final purity assay.Final purity assay, impurity identification (with MS).
Table 2: Comparison of primary analytical methods.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 5-Methoxy-2-methyl-4-nitroaniline: HPLC vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of quality control and a prerequisite for reliable experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 5-Methoxy-2-methyl-4-nitroaniline, a key intermediate in various synthetic pathways. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology.

The Critical Role of Purity Analysis

This compound is a substituted nitroaniline derivative whose purity is paramount for the successful synthesis of downstream products, including active pharmaceutical ingredients. Impurities, which can arise from starting materials, side-reactions, or degradation, can adversely affect reaction yields, introduce toxic byproducts, and compromise the integrity of research data. Therefore, robust and reliable analytical methods are essential for accurate quantification of the main compound and its impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for substituted nitroanilines.[1][2] Its high resolution and sensitivity enable the separation and quantification of the main component from structurally similar impurities.

A typical reversed-phase HPLC method offers a robust approach for determining the purity of this compound.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water is commonly employed. For improved peak shape, a small amount of acid, such as trifluoroacetic acid (TFA) or phosphoric acid, can be added to the mobile phase.[3][4] For mass spectrometry compatibility, formic acid is a suitable alternative.[4][5]

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Detection: UV at 254 nm.[1][2]

  • Injection Volume: 10 µL.[1][2]

Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Prepare a series of dilutions to establish a calibration curve for the quantification of impurities.[1]

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Alternative Analytical Techniques: An Objective Comparison

While HPLC is a versatile and widely used method, other techniques can offer complementary or, in specific cases, advantageous approaches for purity assessment. The choice of the most suitable method depends on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the specific analytical requirements.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.[2]Separation of volatile compounds followed by mass-based detection.[2]Signal intensity is directly proportional to the number of nuclei.[6]
Applicability Broad range of non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds; derivatization may be required for polar analytes like anilines.[2][7]Provides structural information and absolute purity determination without a specific reference standard for the impurity.[6][8]
Specificity High; can separate structurally similar impurities.[2]Very high; provides structural information for impurity identification.[8]High; provides detailed structural information.
Sensitivity High (ng to pg level).[2]Very high (pg to fg level).[2]Lower sensitivity compared to chromatographic methods.[6][8]
Sample Throughput High.[2]Moderate, may require more extensive sample preparation.[4]Low to moderate.
Cost (Operational) Moderate (solvents, columns).[2]High (gases, columns, derivatizing agents).[2]High initial instrument cost, lower operational cost.

In-depth Look at Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[9] For nitroanilines, which can be thermolabile, derivatization may be necessary to improve volatility and thermal stability.[7][10]

Advantages:

  • Excellent for identifying volatile impurities.

  • Provides structural information from mass spectra, aiding in impurity identification.[8]

Limitations:

  • Potential for thermal degradation of the analyte.[8]

  • May require a derivatization step, which adds complexity and potential for error.[7]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[8] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6]

Advantages:

  • Non-destructive technique.

  • Provides structural confirmation of the main component and impurities.

  • A primary method for determining absolute purity.[6]

Limitations:

  • Lower sensitivity compared to HPLC.[6][8]

  • Requires a pure internal standard for quantification.[8]

  • Potential for signal overlap in complex mixtures, which can complicate data interpretation.[8]

Visualizing the Workflow

To better understand the logical flow of a typical purity assessment project, the following diagrams illustrate the key stages.

HPLC Purity Assessment Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh Reference Standard DissolveStandard Dissolve in Diluent Standard->DissolveStandard Sample Weigh Test Sample DissolveSample Dissolve in Diluent Sample->DissolveSample Inject Inject into HPLC System DissolveStandard->Inject Filter Filter Sample Solution (0.45 µm) DissolveSample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

Method Comparison Logic Analyte This compound Purity Purity Assessment Required Analyte->Purity HPLC HPLC (High Resolution, Robust) Purity->HPLC GCMS GC-MS (Volatile Impurities, Structural Info) Purity->GCMS qNMR qNMR (Absolute Purity, Structural Info) Purity->qNMR Decision Select Optimal Method(s) HPLC->Decision GCMS->Decision qNMR->Decision

Caption: Decision tree for analytical method selection.

Conclusion

For routine purity analysis of this compound, reversed-phase HPLC provides a robust, reliable, and high-throughput method with excellent resolving power for common process-related impurities.[1] However, for comprehensive impurity profiling, especially for the identification of unknown volatile impurities, GC-MS serves as a powerful complementary technique.[8] Furthermore, qNMR offers an invaluable orthogonal method for absolute purity determination without the need for specific impurity reference standards.[6] The strategic application of a combination of these methods will ensure the highest level of quality and confidence in the purity of this compound for research and development applications.

References

A Comparative Guide to 5-Methoxy-2-methyl-4-nitroaniline and 2-methyl-5-nitroaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two aniline derivatives, 5-methoxy-2-methyl-4-nitroaniline and 2-methyl-5-nitroaniline, as precursors in the synthesis of azo dyes. While 2-methyl-5-nitroaniline is a well-established intermediate in the dye industry, this compound represents a less-documented alternative with potential for developing novel colorants.[1] This comparison is based on available experimental data for 2-methyl-5-nitroaniline and inferences for this compound drawn from the closely related analogue, 2-methoxy-5-nitroaniline, due to a lack of direct extensive data on the former.[2]

Introduction to the Compounds

2-methyl-5-nitroaniline , also known as Fast Scarlet G Base, is a yellow crystalline solid widely used as a diazo component in the production of azo dyes and pigments.[1][3] Its molecular structure, featuring a methyl group ortho to the amine and a nitro group meta to the amine, provides a stable and reactive base for synthesizing a range of red, orange, and brown hues.[1]

This compound is a structurally related aniline with a methoxy group and a nitro group on the benzene ring. The presence of the electron-donating methoxy group, in addition to the methyl group, is expected to influence the electronic properties of the resulting diazonium salt and, consequently, the photophysical properties of the final azo dye.[2][4]

Performance Comparison in Azo Dye Synthesis

The performance of dyes derived from these anilines is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methyl and methoxy groups and the electron-withdrawing nitro group play a crucial role in determining the color, stability, and affinity of the dyes for various substrates.[4]

Quantitative Data Summary

The following table summarizes the key performance indicators for representative azo dyes derived from 2-methyl-5-nitroaniline and the anticipated performance of dyes from this compound, based on data from its analogue, 2-methoxy-5-nitroaniline.

Performance MetricAzo Dye from 2-methyl-5-nitroaniline (Representative)Azo Dye from this compound (Inferred)
Color Shade Orange to Red-Brown[1]Expected to be in the yellow to orange range[5]
Light Fastness (Polyester) Good to Very Good (5-6 on a scale of 1-8)[6]Potentially good due to the presence of the nitro group[7]
Wash Fastness (Polyester) Excellent (4-5 on a scale of 1-5)[6]Expected to have good affinity for synthetic fibers[8]
Molar Extinction Coefficient (log ε) High, indicating good color strength[7]Expected to have high absorption intensities[7]
λmax (in DMF) Varies with coupling component (e.g., ~480 nm)Varies with coupling component (e.g., 416-767 nm for 2-methoxy-5-nitroaniline derived dyes)[8]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of azo dyes.

Synthesis of an Azo Dye using 2-methyl-5-nitroaniline

This protocol describes the synthesis of a disperse dye by diazotizing 2-methyl-5-nitroaniline and coupling it with a suitable coupling component, such as 2-naphthol.[1]

Materials:

  • 2-methyl-5-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • Dissolve 5 mmol of 2-methyl-5-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water in a 100 mL beaker.[1]

    • Cool the beaker in an ice-water bath to maintain the temperature between 0 and 5 °C.[1]

    • In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.[1]

    • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with continuous stirring, keeping the temperature strictly below 5 °C.[1]

    • Continue stirring in the ice bath for 15-20 minutes to complete the diazotization.[1]

  • Preparation of the Coupling Agent Solution:

    • In a 250 mL beaker, dissolve 5.1 mmol of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.[1]

    • Cool this solution in a separate ice-water bath.[1]

  • Azo Coupling Reaction:

    • While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution. A brightly colored precipitate of the azo dye should form immediately.[1]

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[1]

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.[1]

    • Wash the solid product with several portions of cold deionized water to remove any unreacted salts.[1]

    • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to achieve higher purity.[1]

    • Dry the purified crystals in a desiccator or a low-temperature oven.[1]

Theoretical Synthesis of an Azo Dye using this compound

A similar protocol would be followed for this compound, with adjustments possibly needed for solubility and reaction kinetics due to the presence of the methoxy group.

Visualizations

Logical Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aniline Derivative (e.g., 2-methyl-5-nitroaniline) Reagents_D NaNO₂ + HCl (aq) 0-5 °C Aniline->Reagents_D Reacts with Diazonium_Salt Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ Reagents_D->Diazonium_Salt Forms Coupling_Component Coupling Component (e.g., 2-Naphthol) Diazonium_Salt->Coupling_Component Couples with Azo_Dye Final Azo Dye / Pigment Coupling_Component->Azo_Dye Forms

Caption: General workflow for azo dye synthesis.

Experimental Workflow for Dye Synthesis and Purification

ExperimentalWorkflow Start Start: Aniline Derivative + Reagents Diazotization Diazotization (0-5 °C) Start->Diazotization Coupling Azo Coupling with Coupling Agent Diazotization->Coupling Precipitation Dye Precipitation Coupling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization (e.g., Ethanol/Water) Washing->Recrystallization Drying Drying Recrystallization->Drying End End: Purified Azo Dye Drying->End

References

A Comparative Guide to Alternative Reagents for Red Azo Dyes: Moving Beyond 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-performance red azo dyes is a critical component of various applications, from biological staining to the development of photosensitive materials. This guide provides a comprehensive comparison of alternative reagents to the commonly used 5-Methoxy-2-methyl-4-nitroaniline, offering objective performance data and detailed experimental protocols to inform the selection of optimal precursors for specific research and development needs.

This publication delves into the performance characteristics of red azo dyes synthesized from several promising alternative aromatic amines: 2-Methyl-5-nitroaniline , its isomer 2-Methyl-4-nitroaniline , 2-Methoxy-5-nitroaniline , and derivatives of p-nitroaniline . By presenting key experimental data in a structured format, this guide aims to facilitate a direct comparison of their resulting dyes' colorimetric properties, fastness, and thermal stability.

Performance Comparison of Azo Dye Precursors

The selection of a primary aromatic amine as the diazo component is a crucial determinant of the final azo dye's properties, including its color, intensity, and durability. While this compound is a recognized reagent, a range of alternatives offer comparable or even superior performance in certain aspects. The following tables summarize the key performance indicators for red azo dyes derived from these alternative reagents.

Table 1: Spectroscopic Properties of Red Azo Dyes from Alternative Reagents

Diazo ComponentCoupling Componentλmax (nm)Molar Extinction Coefficient (ε)Color ShadeReference
2-Methyl-5-nitroanilineN,N-diethylanilineNot specifiedNot specifiedOrange to Red-Brown[1]
2-Methyl-4-nitroanilineN,N-diethylanilineNot specifiedNot specifiedVibrant Red[1]
2-Methoxy-5-nitroaniline1-hydroxynaphthalene48019,000Orange[2]
2-Methoxy-5-nitroaniline2-hydroxynaphthalene48518,500Orange-Red[2]
2-Methoxy-5-nitroanilineN-phenylnaphthylamine51018,000Red[2]
p-Nitroaniline2-Naphthol~480-500HighRed[3]

Table 2: Fastness Properties and Thermal Stability of Red Azo Dyes

Diazo ComponentCoupling ComponentLight Fastness (1-8 Scale)Wash Fastness (1-5 Scale)Rubbing Fastness (Dry, 1-5 Scale)Thermal Decomposition (°C)Reference
2-Methyl-5-nitroanilineN,N-diethylanilineGood (5-6)Very Good to Excellent (4-5)Good to Very Good (4)Not specified[1]
2-Methyl-4-nitroanilineN,N-diethylanilineGood to Very Good (6-7)Very Good to Excellent (4-5)Not specifiedNot specified[1]
2-Methoxy-5-nitroanilineVariousGood (5-6)Good (4)Good (4)>280 (for similar azo dyes)[4][5]
p-Nitroaniline2-NaphtholModerate to GoodGood (e.g., Grade 4)GoodNot specified

Note: Thermal stability data is often dependent on the specific dye structure and the analytical method used (e.g., TGA). The value provided for 2-Methoxy-5-nitroaniline derivatives is a general observation from studies on similar azo dyes.

Table 3: Qualitative Solubility of Azo Dyes in Various Solvents

Diazo ComponentResulting Dye ClassWaterEthanolAcetonePolar Aprotic Solvents (e.g., DMF)Reference
2-Methyl-5-nitroanilineDisperseSparingly soluble to insolubleModerately solubleGenerally solubleSoluble[6]
2-Methyl-4-nitroanilineDisperseSparingly soluble to insolubleModerately solubleGenerally solubleSoluble[6]
2-Methoxy-5-nitroanilineDisperseSparingly soluble to insolubleModerately solubleGenerally solubleSoluble[2]
p-NitroanilineDisperseSparingly soluble to insolubleModerately solubleGenerally solubleSoluble[7]

Note: The solubility of disperse dyes is generally low in water and higher in organic solvents. For specific quantitative solubility data, experimental determination is necessary.

Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis and evaluation of azo dyes. The following protocols are representative of the procedures used to generate the comparative data in this guide.

Protocol 1: Synthesis of a Red Azo Dye

This protocol describes the general two-step process of diazotization and coupling for the synthesis of a red azo dye using a substituted nitroaniline.

Materials:

  • Substituted Aromatic Amine (e.g., 2-Methyl-5-nitroaniline)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Coupling Agent (e.g., 2-Naphthol or N,N-diethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ice

  • Distilled Water

  • Suitable solvent for recrystallization (e.g., Ethanol)

Procedure:

  • Diazotization:

    • Dissolve the substituted aromatic amine (0.01 mol) in a mixture of concentrated acid (e.g., 5 mL HCl) and water (5 mL).

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, dissolve sodium nitrite (0.011 mol) in a small amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Azo Coupling:

    • Prepare a solution of the coupling agent (0.01 mol). If using a phenol like 2-Naphthol, dissolve it in an aqueous sodium hydroxide solution. If using an amine like N,N-diethylaniline, dissolve it in a suitable solvent.

    • Cool the coupling agent solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Adjust the pH of the reaction mixture if necessary to facilitate coupling (typically pH 4-5 for coupling with amines and alkaline for phenols).[1]

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye thoroughly with cold water until the filtrate is neutral.

    • Dry the crude dye in an oven at a suitable temperature.

    • Further purify the dye by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: Performance Evaluation of Azo Dyes

A. Spectroscopic Analysis (UV-Visible Spectroscopy):

  • Prepare a dilute solution of the purified dye in a suitable spectroscopic grade solvent (e.g., ethanol, DMF).

  • Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

  • Determine the wavelength of maximum absorption (λmax).

  • Using Beer-Lambert's law and solutions of known concentration, calculate the molar extinction coefficient (ε).

B. Fastness to Light (ISO 105-B02):

  • Apply the synthesized dye to a suitable substrate (e.g., textile fabric).

  • Expose the dyed substrate to a xenon arc lamp under controlled conditions of temperature and humidity.

  • Simultaneously expose a set of blue wool standards (rated 1-8).

  • Assess the fading of the dyed sample against the fading of the blue wool standards to determine the light fastness rating.[1]

C. Fastness to Washing (ISO 105-C06):

  • Prepare a composite specimen by sewing the dyed fabric between two undyed fabrics.

  • Agitate the composite specimen in a soap solution at a specified temperature and time.

  • Rinse and dry the specimen.

  • Evaluate the change in color of the dyed fabric and the staining of the undyed fabrics using a grey scale.[1]

D. Thermal Stability (Thermogravimetric Analysis - TGA):

  • Place a small, accurately weighed sample of the purified dye in a TGA instrument.

  • Heat the sample at a constant rate under an inert atmosphere (e.g., nitrogen).

  • Record the change in mass as a function of temperature.

  • The temperature at which significant weight loss begins is taken as the decomposition temperature.[1]

Visualizing the Synthesis and Workflow

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the fundamental chemical reaction and the experimental workflow.

Azo_Dye_Synthesis_Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Amine (Ar-NH2) DiazoniumSalt Diazonium Salt (Ar-N2+) AromaticAmine->DiazoniumSalt Reaction NaNO2_H NaNO2 / H+ NaNO2_H->DiazoniumSalt AzoDye Azo Dye (Ar-N=N-Ar') DiazoniumSalt->AzoDye Electrophilic Aromatic Substitution CouplingComponent Coupling Component (Electron-rich Aromatic) CouplingComponent->AzoDye

Azo Dye Synthesis: Diazotization and Coupling Mechanism.

Experimental_Workflow Start Start: Select Aromatic Amine Diazotization Step 1: Diazotization (0-5 °C) Start->Diazotization Coupling Step 2: Azo Coupling (with Coupling Component) Diazotization->Coupling Isolation Step 3: Isolation & Purification (Filtration, Recrystallization) Coupling->Isolation Characterization Step 4: Performance Evaluation Isolation->Characterization UVVis UV-Vis Spectroscopy (λmax, ε) Characterization->UVVis Fastness Fastness Testing (Light, Wash, Rub) Characterization->Fastness Thermal Thermal Analysis (TGA) (Decomposition Temp.) Characterization->Thermal End End: Comparative Data Analysis UVVis->End Fastness->End Thermal->End

Experimental Workflow for Synthesis and Evaluation of Azo Dyes.

Conclusion

The exploration of alternative reagents to this compound reveals a landscape of viable options for the synthesis of high-performance red azo dyes. Aromatic amines such as 2-Methyl-5-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methoxy-5-nitroaniline serve as excellent precursors, yielding dyes with a range of red to orange shades and good to excellent fastness properties. The choice of the optimal reagent will ultimately depend on the specific requirements of the intended application, including the desired color shade, intensity, and the required durability of the final product. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their pursuit of novel and improved red azo dyes.

References

Performance Showdown: A Comparative Guide to Azo Dyes Derived from Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the photophysical and performance characteristics of azo dyes derived from 5-Methoxy-2-methyl-4-nitroaniline and its structural isomers, supported by experimental data and detailed protocols.

In the vast landscape of synthetic colorants, azo dyes hold a prominent position due to their versatile color palette, straightforward synthesis, and broad applicability in fields ranging from textile dyeing to advanced materials and biological imaging.[1] This guide provides a comprehensive performance comparison of azo dyes derived from this compound and its closely related structural isomers, 2-methoxy-5-nitroaniline and 2-methyl-4-nitroaniline. The analysis focuses on key photophysical properties, including absorption and emission characteristics, solvatochromism, and photostability, to inform the selection of chromophores for specific research and development applications.

Due to the limited availability of specific photophysical data for dyes directly derived from this compound, this guide will draw upon data from its well-studied isomers to provide a foundational understanding and a comparative basis. The presented data is crucial for researchers investigating the structure-property relationships of these dyes and for professionals in drug development exploring their potential as molecular probes or photosensitizers.[2]

Comparative Performance Data

The following tables summarize the key performance indicators for representative azo dyes derived from 2-methoxy-5-nitroaniline and 2-methyl-4-nitroaniline, which serve as analogues for dyes derived from this compound.

Spectral Properties

The absorption and emission characteristics of a dye are fundamental to its application. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) determine the color and intensity of the dye.

Dye StructureSolventAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (log ε)Reference
2-methoxy-5-nitrophenylazo-1-naphtholEthanol490-[2]
2-methoxy-5-nitrophenylazo-2-naphtholEthanol495-[2]
2-methoxy-5-nitrophenylazo-N-phenyl-1-naphthylamineEthanol520-[2]
2-methoxy-5-nitrophenylazo-1,3-diaminobenzeneEthanol440-[2]
2-methoxy-5-nitrophenylazo-1,3-dihydroxybenzeneEthanol410-[2]
2-methoxy-5-nitrophenylazo-3-aminophenolEthanol430-[2]
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5a)N,N-Dimethylformamide4674.48[1]
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5b)N,N-Dimethylformamide6204.90[1]
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5c)N,N-Dimethylformamide5804.60[1]
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5d)N,N-Dimethylformamide5104.30[1]
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5e)N,N-Dimethylformamide5404.78[1]
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5f)N,N-Dimethylformamide5654.85[1]
Solvatochromism

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a critical property for dyes used as environmental probes. Azo dyes often exhibit this phenomenon due to changes in the electronic charge distribution in the ground and excited states.[3]

The following table illustrates the solvatochromic behavior of a representative monoazo dye derived from 2-methoxy-5-nitroaniline.

Dye StructureSolventAbsorption Maxima (λmax, nm)
2-methoxy-5-nitrophenylazo-N-phenyl-1-naphthylamineEthanol520
N,N-Dimethylformamide526
Chloroform530
2-methoxy-5-nitrophenylazo-3-aminophenolEthanol430
N,N-Dimethylformamide435
Chloroform430

Data compiled from[2].

Photostability

The photostability of a dye, its resistance to degradation upon exposure to light, is crucial for its longevity and performance. For textile applications, this is often measured as light fastness on a standardized scale.

Dye StructureSubstrateLight Fastness Rating (1-8 scale)
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5a)Polyester6
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5b)Polyester6
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5c)Polyester6
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5d)Polyester5-6
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5e)Polyester5
Disazo dye from 2-methoxy-5-nitroaniline and 3-chloroaniline (Dye 5f)Polyester5-6

Data compiled from[1]. A higher rating indicates better light fastness.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of dye performance.

Synthesis of Monoazo Dyes from 2-Methoxy-5-nitroaniline

This protocol describes the synthesis of a monoazo dye by the diazotization of 2-methoxy-5-nitroaniline and subsequent coupling with a naphthol derivative.[4]

1. Diazotization of 2-Methoxy-5-nitroaniline:

  • Dissolve 2-methoxy-5-nitroaniline (0.024 mol) in a mixture of concentrated sulfuric acid (6 mL) and water (50 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (0.02 mol) in water (10 mL) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure complete diazotization. The completion of the reaction can be verified using a solution of 4-(N,N-dimethylamino)benzaldehyde, which generates a color in the presence of unreacted aromatic amine.

  • Destroy excess nitrous acid by adding a small amount of urea.

2. Coupling Reaction:

  • Prepare a solution of the coupling component, for example, 1-hydroxynaphthalene (0.03 mol), in 60 mL of 2 M sodium hydroxide.

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring.

  • Continue stirring the reaction mixture for 1.5 hours.

  • Collect the precipitated dye by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from an ethanol-methanol mixture.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification A 2-Methoxy-5-nitroaniline D Diazonium Salt Solution A->D 1. B H2SO4, H2O, 0-5°C B->D C NaNO2 (aq) C->D 2. F Azo Dye Precipitate D->F 3. E Coupling Component (e.g., 1-Naphthol in NaOH) E->F G Filtration & Washing F->G H Recrystallization G->H I Purified Azo Dye H->I

Fig. 1: General workflow for the synthesis of monoazo dyes.
Measurement of Photophysical Properties

UV-Visible Absorption Spectroscopy:

  • Prepare dilute solutions of the dye in spectroscopic grade solvents.

  • Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range.

  • The wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength are recorded.

  • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy:

  • Prepare a dilute solution of the dye in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

  • Use a spectrofluorometer to excite the sample at or near its absorption maximum (λmax).

  • Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

  • The wavelength of maximum fluorescence emission (λem) is identified.

Relative Fluorescence Quantum Yield (ΦF) Determination:

  • The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • The quantum yield of the sample (ΦF(S)) is calculated using the following equation: ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS^2 / nR^2) where:

    • ΦF(R) is the fluorescence quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts S and R refer to the sample and reference, respectively.

Photophysical_Measurement_Workflow A Dye Solution Preparation B UV-Vis Spectroscopy A->B C Fluorescence Spectroscopy A->C D Quantum Yield Calculation B->D Absorbance (A) C->D Integrated Intensity (I)

Fig. 2: Workflow for photophysical property measurement.

Conclusion

This guide provides a comparative overview of the performance of azo dyes derived from substituted nitroanilines, with a focus on readily available data for analogues of this compound. The presented data on spectral properties, solvatochromism, and photostability, along with detailed experimental protocols, offer a valuable resource for researchers and professionals. While a direct and comprehensive dataset for the target molecule remains elusive in the current literature, the provided information on its structural isomers serves as a strong foundation for predicting its performance and for designing future experimental work. Further research is warranted to fully characterize the photophysical properties of dyes derived from this compound to unlock their full potential in various scientific and technological applications.

References

A Comparative Guide to the Quantitative Analysis of 5-Methoxy-2-methyl-4-nitroaniline in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-Methoxy-2-methyl-4-nitroaniline is crucial for process monitoring, quality control, and safety assessment. This guide provides a comparative overview of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, for the analysis of this compound in a mixture. The principles and experimental protocols detailed herein are based on established methods for analogous aromatic amines and nitroaniline derivatives, providing a robust framework for method development and validation.

Quantitative Data Summary

The selection of an analytical technique for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of various analytical methods applied to the analysis of nitroanilines and their derivatives. This data, compiled from multiple studies on similar compounds, offers a comparative baseline for method selection.[1][2]

Analytical MethodExpected Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV > 0.9990.1 - 1 µg/L0.5 - 5 µg/L< 5%95 - 105%
GC-MS > 0.9990.0004 - 0.1 mg/L0.001 - 0.3 mg/L< 10%85 - 110%
UV-Vis Spectrophotometry > 0.990.05 - 0.1 µg/mL0.15 - 0.3 µg/mL< 10%90 - 110%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[3][4]

Sample Preparation:

  • Accurately weigh a portion of the sample mixture and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).

  • Use sonication or vortexing to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

  • If necessary, perform a dilution to bring the analyte concentration within the calibration range.

Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for separating aromatic amines.[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water.[6] A typical starting point is a 60:40 (v/v) mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[7]

  • Detection: UV detection at a wavelength that provides a strong signal for the analyte, determined by scanning the UV spectrum of a standard solution. For nitroanilines, this is often in the range of 375-385 nm.[7]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[1] For polar compounds like nitroanilines, derivatization may sometimes be employed to improve chromatographic performance, though direct analysis is often possible.[3][4]

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample mixture in a suitable organic solvent such as methanol or dichloromethane.

  • Liquid-Liquid Extraction (for complex matrices): For aqueous samples, extraction can be performed at a basic pH into an organic solvent.[1]

  • Derivatization (Optional): To improve volatility and peak shape, derivatization can be performed. However, for many nitroanilines, this is not strictly necessary.[3]

  • Filter the final solution through a 0.45 µm filter.

Instrumentation and Conditions:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]

  • Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is a good starting point.[1]

  • Injector: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might be: start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[8]

  • Calibration: Prepare calibration standards of this compound in the same solvent as the sample. Analyze the standards to create a calibration curve based on the peak area of a characteristic ion.

UV-Vis Spectrophotometry

Spectrophotometry is a simpler and more accessible technique, suitable for the quantification of the analyte if the sample matrix is not overly complex and does not contain interfering substances that absorb at the same wavelength.[2]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., ethanol or methanol) in a volumetric flask.

  • Ensure the final concentration falls within the linear range of the Beer-Lambert law. This may require serial dilutions.

  • Prepare a blank solution using the same solvent.

Instrumentation and Measurement:

  • Instrument: A UV-Vis spectrophotometer.

  • Measurement:

    • Scan a standard solution of this compound across a range of wavelengths (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).[2]

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using the blank solution.

    • Measure the absorbance of the sample solution.

  • Calibration: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard and create a calibration curve by plotting absorbance versus concentration. The concentration of the analyte in the sample can then be determined from this curve.[9]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter hplc HPLC-UV filter->hplc gcms GC-MS filter->gcms uvvis UV-Vis filter->uvvis calibrate Calibration Curve hplc->calibrate gcms->calibrate uvvis->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report G node_method node_method start Start: Need to quantify This compound thermolabile Is the compound thermally labile? start->thermolabile matrix Complex Matrix? thermolabile->matrix Yes gcms GC-MS thermolabile->gcms No sensitivity High Sensitivity Required? matrix->sensitivity Yes uvvis UV-Vis Spectrophotometry matrix->uvvis No hplc HPLC-UV sensitivity->hplc Yes sensitivity->uvvis No, and simple matrix

References

Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes to 5-Methoxy-2-methyl-4-nitroaniline, a key intermediate in pharmaceutical and chemical research. This guide provides an objective analysis of different methodologies, supported by experimental data, to inform efficient synthesis design.

The synthesis of substituted nitroanilines is a cornerstone of organic chemistry, providing essential building blocks for a wide range of applications, including the development of novel pharmaceuticals and functional materials. This compound, in particular, is a valuable intermediate. The efficiency of its synthesis is a critical factor, influencing overall yield, purity, cost-effectiveness, and environmental impact. This guide presents a comparative analysis of the traditional multi-step synthesis with a potential alternative approach, offering insights into their respective advantages and drawbacks.

Method 1: Traditional Three-Step Synthesis

The most common and well-established method for the synthesis of this compound follows a three-step sequence: acetylation of the starting aniline, followed by nitration, and subsequent deprotection via hydrolysis. This approach is widely used for the synthesis of various nitroanilines due to its generally reliable control over regioselectivity.

Experimental Protocol:

Step 1: Acetylation of 3-methoxy-6-methylaniline

In a reaction vessel, 3-methoxy-6-methylaniline is dissolved in glacial acetic acid. Acetic anhydride is then added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, N-(5-methoxy-2-methylphenyl)acetamide, is isolated by precipitation in water, followed by filtration and drying.

Step 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide

The N-(5-methoxy-2-methylphenyl)acetamide is dissolved in a suitable solvent, such as concentrated sulfuric acid, and the solution is cooled to 0-5 °C. A nitrating mixture of nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. The electron-donating methoxy group and the ortho,para-directing acetylamino group guide the nitration to the C4 position. After the addition is complete, the reaction is stirred at low temperature and then allowed to warm to room temperature. The product, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide, is isolated by pouring the reaction mixture onto ice, followed by filtration and washing.

Step 3: Hydrolysis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

The intermediate N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide is suspended in an aqueous solution of a strong acid, typically hydrochloric acid or sulfuric acid. The mixture is heated to reflux until the deprotection is complete, as indicated by TLC. The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the final product, this compound. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Method 2: Alternative Approach - Direct Amination (Conceptual)

An alternative strategy for the synthesis of nitroanilines is through direct amination of a suitable nitroaromatic precursor. This approach, while less common for this specific target, offers the potential for a more atom-economical and shorter synthetic route. For the synthesis of this compound, this would conceptually involve the direct introduction of an amino group onto a 1-methoxy-4-methyl-2,5-dinitrobenzene derivative or a related precursor.

Catalytic systems, often employing transition metals, are typically required to facilitate such transformations. These methods can offer advantages in terms of reduced step count and potentially milder reaction conditions. However, challenges related to regioselectivity and catalyst cost and sensitivity can be significant hurdles.

Performance Comparison

ParameterTraditional Three-Step SynthesisDirect Amination (Conceptual)
Overall Yield Moderate to Good (Typically 60-80% reported for analogous compounds)Potentially higher (fewer steps) but highly dependent on catalyst and substrate
Purity Generally high after purification at each stepMay require extensive purification to remove isomers and catalyst residues
Reaction Steps ThreeOne or two
Key Reagents Acetic anhydride, Nitric acid, Sulfuric acid, BaseAminating agent (e.g., ammonia, hydroxylamine derivatives), Catalyst (e.g., Palladium, Copper)
Scalability Well-established and scalableCan be challenging due to catalyst cost and reaction sensitivity
Safety Considerations Use of strong acids and nitrating agents requires careful handlingHigh-pressure equipment may be needed; catalysts can be pyrophoric
Environmental Impact Generates significant acidic and basic waste streamsPotentially greener if a highly efficient and recyclable catalyst is used

Experimental and Logical Workflow Diagrams

Traditional_Synthesis cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis Start 3-methoxy-6-methylaniline Reagents1 Acetic Anhydride, Glacial Acetic Acid Reaction1 Reflux Reagents1->Reaction1 Intermediate1 N-(5-methoxy-2-methylphenyl)acetamide Reaction1->Intermediate1 Reagents2 HNO3 / H2SO4 Reaction2 0-5 °C Intermediate1->Reaction2 Reagents2->Reaction2 Intermediate2 N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide Reaction2->Intermediate2 Reagents3 Acid (e.g., HCl), Heat Reaction3 Reflux Intermediate2->Reaction3 Reagents3->Reaction3 Product This compound Reaction3->Product Direct_Amination Start Nitroaromatic Precursor Reagents Aminating Agent, Catalyst Reaction Reaction Conditions (e.g., Heat, Pressure) Reagents->Reaction Product This compound Reaction->Product

Safety Operating Guide

Proper Disposal of 5-Methoxy-2-methyl-4-nitroaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is crucial to treat 5-Methoxy-2-methyl-4-nitroaniline as hazardous waste. Disposal must comply with all local, regional, and national regulations. This guide provides a general operational plan based on safety data sheets for structurally similar compounds.

The proper disposal of this compound, a chemical used in research and development, is paramount to ensuring laboratory safety and environmental protection. This substance should be handled as a hazardous material, and its disposal should be managed by trained personnel in accordance with established safety protocols and regulatory requirements.

Operational Plan for Disposal

The disposal of this compound should be approached with a clear and systematic plan to minimize risks. The following steps outline a general procedure:

  • Waste Identification and Segregation:

    • Clearly label containers of this compound waste with its full chemical name and appropriate hazard symbols.

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials. Incompatible materials may include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][2][3]

  • Personal Protective Equipment (PPE):

    • Before handling the waste, ensure all personnel are equipped with the appropriate PPE to prevent exposure. This includes, but is not limited to, the items listed in the table below.

  • Containment:

    • Collect waste this compound in a suitable, closed, and properly labeled container.[4]

    • Sweep up solid material and shovel it into the designated container.[1][4] Avoid creating dust.[4][5]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][4]

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[1][3][4]

    • Do not flush the material into surface water or the sanitary sewer system.[1][3]

    • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][3]

Data Presentation: Personal Protective Equipment (PPE)

PPE CategorySpecific Recommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][4] A face shield may also be necessary.[5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Handle with gloves that have been inspected prior to use and dispose of contaminated gloves after use in accordance with applicable laws.[5]
Respiratory Protection Use a NIOSH (US) or EN 149 (EU) approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particle filter is a recommended filter type.[4] In case of accidental release, wear respiratory protection.[5]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[2]
Hygiene Measures Wash hands before breaks and at the end of work.[6] Wash face, hands, and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke when using this product.[2][4][6] Contaminated clothing should be removed and washed before reuse.[2][4]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure is to engage a licensed hazardous waste disposal company. These companies have established protocols that comply with regulatory requirements for the treatment and disposal of chemical waste, which may include incineration or other forms of chemical neutralization.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A 1. Waste Identification & Segregation - Label container with chemical name and hazard symbols. - Segregate from incompatible materials. B 2. Don Personal Protective Equipment (PPE) - Refer to PPE table for specific requirements. A->B C 3. Containment - Collect waste in a suitable, closed container. - Avoid creating dust. B->C D 4. Storage - Store in a cool, dry, well-ventilated area. - Secure access to authorized personnel only. C->D E 5. Professional Disposal - Transfer to an approved waste disposal facility. - Comply with all local, regional, and national regulations. D->E

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.